Larotaxel dihydrate
Description
Structure
2D Structure
Properties
CAS No. |
192573-38-9 |
|---|---|
Molecular Formula |
C45H57NO16 |
Molecular Weight |
867.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate;dihydrate |
InChI |
InChI=1S/C45H53NO14.2H2O/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48;;/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53);2*1H2/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-;;/m1../s1 |
InChI Key |
SEFGUGYLLVNFIJ-QDRLFVHASA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O |
Appearance |
Solid powder |
Other CAS No. |
192573-38-9 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Larotaxel dihydrate; RPR-109881A; RPR 109881A; RPR109881A; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Larotaxel Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel, a novel second-generation taxane, demonstrates significant antineoplastic activity through a well-defined mechanism centered on the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. As a semi-synthetic analog of 10-deacetylbaccatin III, larotaxel exhibits a distinct pharmacological profile, including activity in taxane-resistant tumors and the ability to penetrate the central nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of larotaxel dihydrate, detailing its molecular interactions, cellular consequences, and the key signaling pathways involved. Quantitative data from preclinical studies are presented, alongside detailed experimental methodologies to facilitate further research and development.
Introduction
The taxane family of chemotherapeutic agents, which includes paclitaxel and docetaxel, has been a cornerstone of oncology for decades. These agents exert their cytotoxic effects by interfering with the normal function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. Larotaxel (XRP9881) is a newer taxane derivative developed to overcome some of the limitations of first-generation taxanes, such as multidrug resistance (MDR) and poor penetration of the blood-brain barrier.[1][2] This guide elucidates the fundamental mechanism through which larotaxel exerts its anticancer effects.
Molecular Mechanism of Action: Microtubule Stabilization
The primary molecular target of larotaxel is the β-tubulin subunit of microtubules.[3] Unlike some anticancer agents that induce microtubule depolymerization, larotaxel acts as a microtubule-stabilizing agent.[4]
2.1. Binding to β-Tubulin: Larotaxel binds to a specific site on the interior surface of the microtubule, promoting the assembly of tubulin dimers into stable microtubules.[3][4] This action effectively shifts the equilibrium between soluble tubulin dimers and polymerized microtubules towards the latter.
2.2. Inhibition of Microtubule Dynamics: The stabilization of microtubules by larotaxel prevents their normal dynamic instability, a process of rapid growth and shrinkage that is critical for their function, particularly during mitosis.[4] By locking microtubules in a polymerized state, larotaxel disrupts the formation and function of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.
Cellular Consequences of Microtubule Stabilization
The disruption of microtubule dynamics by larotaxel triggers a cascade of cellular events, culminating in cell death.
3.1. Cell Cycle Arrest at G2/M Phase: The inability of the mitotic spindle to form and function correctly due to stabilized microtubules activates the spindle assembly checkpoint. This leads to a prolonged arrest of the cell cycle at the G2/M transition, preventing the cell from proceeding through mitosis.[4]
3.2. Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This is a key mechanism by which larotaxel eliminates cancer cells. The signaling cascade leading to apoptosis is multifaceted and involves the activation of various pro-apoptotic proteins.
Signaling Pathways Involved in Larotaxel-Induced Apoptosis
While specific signaling studies on larotaxel are limited, the pathways are generally understood to be consistent with those of other taxanes.
4.1. Bcl-2 Family Regulation: The induction of apoptosis by taxanes is often associated with the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic members (e.g., Bax, Bak). This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization.
4.2. Caspase Activation: The release of cytochrome c from the mitochondria following membrane permeabilization initiates the formation of the apoptosome and the activation of initiator caspase-9. This, in turn, leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
4.3. Role of p53: The tumor suppressor protein p53 can be activated in response to the cellular stress induced by microtubule disruption. Activated p53 can transcriptionally upregulate pro-apoptotic genes, further contributing to the apoptotic response.[4]
Signaling pathway of larotaxel-induced apoptosis.
Overcoming Drug Resistance
A significant advantage of larotaxel is its potential to be effective in tumors that have developed resistance to other taxanes. This is partly attributed to its lower affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance.[4] By evading efflux by P-gp, larotaxel can accumulate to cytotoxic concentrations within resistant cancer cells.
Larotaxel's interaction with P-glycoprotein.
Quantitative Data
The in vitro cytotoxic activity of larotaxel and its analogues has been evaluated against a panel of human cancer cell lines. The following table summarizes the IC50 values (the concentration of drug required to inhibit cell growth by 50%).
| Cell Line | Cancer Type | Larotaxel IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| A549 | Non-small cell lung | 2.8 ± 0.3 | 4.5 ± 0.6 | 3.1 ± 0.4 | [5] |
| A549/T | Paclitaxel-resistant NSCLC | 15.6 ± 1.8 | >1000 | 489.5 ± 53.2 | [5] |
| MCF-7 | Breast | 1.9 ± 0.2 | 3.2 ± 0.5 | 2.5 ± 0.3 | [5] |
| MCF-7/ADR | Doxorubicin-resistant Breast | 8.7 ± 1.1 | 287.4 ± 31.5 | 156.3 ± 18.9 | [5] |
| HCT-116 | Colon | 3.5 ± 0.4 | 5.1 ± 0.7 | 4.2 ± 0.6 | [5] |
| KB | Cervical | 2.1 ± 0.3 | 3.8 ± 0.5 | 2.9 ± 0.4 | [5] |
| KB/VCR | Vincristine-resistant Cervical | 10.2 ± 1.3 | 356.7 ± 40.1 | 198.4 ± 22.7 | [5] |
Experimental Protocols
7.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of larotaxel, paclitaxel, or docetaxel for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.[5]
Workflow for the MTT cell viability assay.
7.2. Tubulin Polymerization Assay (In Vitro)
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), larotaxel.
-
Procedure:
-
Tubulin is pre-incubated on ice with GTP in polymerization buffer.
-
Larotaxel or a vehicle control is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time.
-
The rate and extent of polymerization are compared between the larotaxel-treated and control samples.
-
7.3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with larotaxel at a designated concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
7.4. Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Cells are treated with larotaxel, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent antineoplastic agent that functions through the well-established taxane mechanism of microtubule stabilization. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis. Notably, its reduced susceptibility to P-glycoprotein-mediated efflux provides a key advantage in overcoming multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising second-generation taxane.
References
Synthesis and Characterization of Larotaxel Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel, a second-generation taxane, has demonstrated significant potential in chemotherapy, particularly in overcoming mechanisms of drug resistance. This technical guide provides a comprehensive overview of the synthesis and characterization of Larotaxel dihydrate. The document details plausible synthetic pathways, purification protocols, and in-depth analytical characterization methodologies. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of taxane-based anticancer agents.
Introduction
Larotaxel is a semi-synthetic taxane derivative that exhibits potent antineoplastic activity. Like other taxanes, its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis of cancer cells. The dihydrate form of Larotaxel is of particular interest for pharmaceutical development due to its potential for improved stability and formulation characteristics. This guide outlines the essential procedures for the synthesis and comprehensive characterization of this compound.
Synthesis of this compound
Plausible Synthetic Pathway
The synthesis of Larotaxel likely involves the esterification of a protected baccatin III derivative with a suitable side chain. A generalized workflow is presented below.
Experimental Protocol for Dihydrate Crystallization
While a specific protocol for this compound is not published, a general method can be adapted from the known procedures for preparing hydrates of similar taxanes, such as Docetaxel trihydrate.
-
Dissolution: Dissolve anhydrous Larotaxel of high purity (>99.5%) in a suitable organic solvent, such as acetone. The concentration will depend on the solvent and desired crystallization conditions.
-
Solvent Removal: Under reduced pressure and at a controlled temperature (e.g., 10-39°C), concentrate the solution to form an oil-like residue. This step is often repeated to ensure the removal of the initial solvent.
-
Re-dissolution: Re-dissolve the oily residue in a fresh portion of the same organic solvent.
-
Hydrate Formation: Slowly add purified water to the solution with controlled stirring. The rate of addition is critical to prevent agglomeration and promote the formation of well-defined crystals.
-
Crystallization: Cool the mixture to a lower temperature (e.g., below 0°C) and allow it to stand for a period of 2-5 hours to facilitate complete crystallization.
-
Isolation and Washing: Isolate the crystals by suction filtration. Wash the filter cake with a pre-chilled mixture of the organic solvent and water.
-
Drying: Dry the isolated crystals under vacuum over a desiccant (e.g., P₂O₅) until a constant weight is achieved.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and hydrated state of the synthesized compound.
Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Larotaxel Dihydrate: A Comprehensive Physicochemical Profile for Drug Development Professionals
An In-depth Technical Guide
Larotaxel, a second-generation taxane, has demonstrated significant potential in oncological research due to its distinct advantages over earlier taxanes, including its ability to cross the blood-brain barrier and its activity in multi-drug resistant tumors. This technical guide provides a detailed overview of the core physicochemical properties of Larotaxel Dihydrate, offering crucial data for researchers, scientists, and drug development professionals engaged in its study and formulation.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical parameters is presented below, compiled from various analytical studies.
| Property | Value | Experimental Method | Reference |
| Molecular Formula | C45H53NO14·2H2O | ||
| Molecular Weight | 867.93 g/mol | Mass Spectrometry | |
| Aqueous Solubility | 0.057 µg/mL | ||
| Chemical Stability | Unstable in aqueous solutions | Stability-indicating HPLC | |
| Appearance | White to off-white crystalline powder | Visual Inspection |
Table 1: Key Physicochemical Properties of this compound
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of active pharmaceutical ingredients. Below are summaries of protocols relevant to determining the physicochemical properties of this compound.
Solubility Determination
The aqueous solubility of larotaxel is exceedingly low, a critical factor influencing its formulation. A standard shake-flask method can be employed for its determination.
Protocol:
-
An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
The concentration of larotaxel in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Analysis
The chemical instability of larotaxel, particularly in aqueous media, necessitates careful handling and formulation strategies. A typical protocol for assessing its stability is as follows:
Protocol:
-
Solutions of this compound are prepared in relevant media (e.g., water, buffers of different pH).
-
These solutions are stored under controlled temperature and humidity conditions.
-
Aliquots are withdrawn at specified time intervals.
-
The concentration of the remaining larotaxel and the presence of any degradation products are quantified using a stability-indicating HPLC method.
Mechanism of Action and Signaling Pathway
Larotaxel exerts its cytotoxic effects by promoting the assembly and stabilization of microtubules, which are crucial components of the cellular cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
The binding of larotaxel to the β-tubulin subunit of microtubules enhances their polymerization and inhibits depolymerization. This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. The resulting mitotic arrest triggers a cascade of downstream signaling events, leading to programmed cell death.
Experimental Workflow: Formulation Development
The poor aqueous solubility of larotaxel presents a significant challenge in developing parenteral formulations. The following workflow illustrates a common approach to developing a lipid-based delivery system to enhance its solubility and stability.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. Further research into its solid-state characteristics, including polymorphism and crystallinity, will be invaluable for robust formulation development and ensuring consistent product performance.
Larotaxel Dihydrate's Interaction with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel, a second-generation taxane, demonstrates significant potential in oncology by targeting the microtubule cytoskeleton, a cornerstone of cancer chemotherapy. Like other members of the taxane family, its mechanism of action is rooted in its ability to bind to tubulin, promoting microtubule assembly and stability. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the tubulin binding affinity of larotaxel dihydrate, detailing the common experimental protocols used to quantify this interaction and the signaling pathways involved. Due to the limited availability of specific quantitative binding data for larotaxel in publicly accessible literature, this guide presents methodologies and data formats applicable to the taxane class, using paclitaxel as a reference, to serve as a comprehensive resource for researchers in this field.
Introduction: The Role of Tubulin in Cell Division and as a Therapeutic Target
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers and are fundamental components of the eukaryotic cytoskeleton. Their dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. The critical role of microtubules in mitosis makes them an attractive target for the development of anticancer agents.
Microtubule-targeting agents are broadly classified into two categories: microtubule destabilizers (e.g., vinca alkaloids) and microtubule stabilizers. Larotaxel falls into the latter category, alongside its well-known predecessor, paclitaxel. These agents bind to tubulin and shift the equilibrium towards microtubule polymerization, resulting in the formation of hyper-stable, non-functional microtubules. This interference with the normal microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic block and ultimately inducing apoptosis.
Mechanism of Action: Larotaxel's Interaction with the Tubulin-Microtubule System
Larotaxel, as a taxane analogue, is understood to bind to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event is thought to occur on the luminal side of the microtubule. The binding of larotaxel stabilizes the microtubule structure by strengthening the lateral and longitudinal contacts between tubulin dimers within the polymer lattice. This stabilization prevents the microtubule from depolymerizing, thus suppressing its dynamic instability.
Signaling Pathway of Taxane-Induced Mitotic Arrest
The following diagram illustrates the general signaling pathway initiated by the binding of a taxane, such as larotaxel, to tubulin, leading to mitotic arrest and apoptosis.
Caption: General signaling pathway of taxane-induced mitotic arrest.
Quantitative Analysis of Larotaxel-Tubulin Binding Affinity
Quantifying the binding affinity of a drug to its target is a critical step in drug development. For larotaxel, this involves determining parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for tubulin polymerization. Due to the absence of publicly available data for larotaxel, the following table provides an illustrative template for how such data would be presented.
| Parameter | Description | Hypothetical Value (Larotaxel) | Reference Value (Paclitaxel) |
| Kd (nM) | Dissociation constant; a measure of the binding affinity between larotaxel and tubulin. A lower Kd indicates a higher affinity. | Data not available | ~100 - 300 nM |
| Ki (nM) | Inhibition constant; the concentration of larotaxel required to produce half-maximum inhibition of a specific process, often determined through competitive binding assays. | Data not available | ~200 nM |
| IC50 (µM) | Half-maximal inhibitory concentration for tubulin polymerization; the concentration of larotaxel that inhibits the rate or extent of tubulin polymerization by 50%. | Data not available | ~0.5 - 5 µM |
Note: The hypothetical values for larotaxel are for illustrative purposes only and are not based on experimental data. The reference values for paclitaxel are approximate and can vary depending on the experimental conditions.
Experimental Protocols for Determining Tubulin Binding Affinity
Several in vitro assays are commonly employed to characterize the interaction of taxanes with tubulin and their effect on microtubule dynamics.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in turbidity (light scattering) or fluorescence.
Workflow for a Turbidity-Based Tubulin Polymerization Assay:
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Methodology:
-
Reagents and Materials:
-
Lyophilized, purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol (for promoting polymerization)
-
This compound stock solution in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer or plate reader
-
-
Procedure:
-
Reconstitute tubulin on ice in General Tubulin Buffer.
-
Prepare a reaction mixture containing tubulin, GTP, and glycerol in a pre-chilled microplate.
-
Add serial dilutions of larotaxel or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the change in absorbance over time for each larotaxel concentration.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) from the kinetic curves.
-
Plot the percentage of inhibition of polymerization (relative to the vehicle control) against the logarithm of the larotaxel concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Competitive Binding Assay
This assay determines the ability of an unlabeled ligand (larotaxel) to compete with a labeled ligand (e.g., [3H]paclitaxel or a fluorescent paclitaxel analog) for binding to microtubules.
Workflow for a Competitive Binding Assay:
Caption: Workflow for a competitive binding assay.
Methodology:
-
Reagents and Materials:
-
Purified tubulin
-
Paclitaxel (for pre-stabilizing microtubules)
-
Radiolabeled ([3H]) or fluorescently labeled paclitaxel
-
This compound
-
Microcentrifuge
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Polymerize tubulin in the presence of a non-labeled taxane to form stable microtubules.
-
Incubate the pre-formed microtubules with a fixed concentration of labeled paclitaxel and varying concentrations of larotaxel.
-
After incubation to reach equilibrium, separate the microtubules (with bound ligand) from the unbound ligand by ultracentrifugation through a glycerol cushion.
-
Quantify the amount of labeled paclitaxel in the microtubule pellet.
-
-
Data Analysis:
-
Plot the amount of bound labeled paclitaxel as a function of the larotaxel concentration.
-
Determine the IC50 value for the displacement of the labeled ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.
-
Conclusion and Future Directions
Larotaxel Dihydrate: A Technical Overview of its Discovery, Development, and Discontinuation
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel dihydrate (XRP9881) is a semi-synthetic taxane analogue that emerged as a promising second-generation anti-cancer agent. Developed by Sanofi-Aventis, its primary mechanism of action, like other taxanes, involved the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. Preclinical studies demonstrated its potential to overcome the limitations of first-generation taxanes, such as paclitaxel and docetaxel, by exhibiting activity in taxane-resistant tumor models and an ability to cross the blood-brain barrier. Clinical development progressed through Phase I and II trials, investigating its efficacy in various solid tumors, including metastatic breast cancer and non-small cell lung cancer. Despite showing some positive results, the development of larotaxel was ultimately discontinued in 2010 as part of a strategic restructuring of Sanofi-Aventis's research and development pipeline. This guide provides a comprehensive technical overview of the discovery and development timeline of this compound, including its mechanism of action, preclinical and clinical data, and the eventual cessation of its development.
Discovery and Preclinical Development
Mechanism of Action
Larotaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of the microtubules to disassemble disrupts the dynamic process of mitotic spindle formation, a critical step for cell division. This disruption leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death. A key distinguishing feature of larotaxel was its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.
Preclinical Efficacy
Preclinical investigations for larotaxel demonstrated its potential in overcoming taxane resistance. In vitro studies using various cancer cell lines, including those overexpressing P-gp, showed that larotaxel retained significant cytotoxic activity where paclitaxel and docetaxel were less effective. While specific IC50 values from these foundational preclinical studies are not widely published, the consistent reporting of its activity in taxane-resistant models was a primary driver for its clinical development.
In vivo studies using animal models, typically xenografts of human tumors in immunocompromised mice, further substantiated the in vitro findings. These studies would have been crucial in establishing the initial dosing regimens and assessing the anti-tumor activity and toxicity profile of larotaxel before human trials.
Clinical Development
The clinical development of this compound spanned several years and involved Phase I, II, and a pivotal Phase III trial that was ultimately terminated. The trials focused on determining the safety, tolerability, and efficacy of larotaxel in patients with advanced solid tumors.
Phase I Clinical Trials
Phase I trials were designed to establish the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of larotaxel. These studies typically enrolled patients with a variety of advanced, refractory solid tumors. The primary DLTs observed were consistent with other taxanes, namely neutropenia.
Phase II Clinical Trials
Following the determination of a recommended Phase II dose, larotaxel was evaluated in several Phase II studies for its efficacy in specific cancer types.
A significant area of investigation for larotaxel was in patients with metastatic breast cancer, particularly those who had previously been treated with a taxane. A notable Phase II multicenter study stratified patients based on their prior response to taxane therapy. The results of this trial are summarized in the table below.
| Efficacy Endpoint | Taxane-Nonresistant Group | Taxane-Resistant Group |
| Overall Response Rate | 42% | 19% |
| Median Duration of Response | 5.3 months | 5.0 months |
| Median Time to Progression | 5.4 months | 1.6 months |
| Median Survival Time | 22.6 months | 9.8 months |
Data from a Phase II multicenter study in patients with metastatic breast cancer previously treated with taxanes.
The most common Grade 3/4 adverse events reported in this study were neutropenia (82%), fatigue (15%), and diarrhea (12%).
Larotaxel was also investigated in combination with other chemotherapeutic agents for the first-line treatment of advanced NSCLC. A randomized Phase II study compared larotaxel in combination with either cisplatin or gemcitabine.
| Treatment Arm | Larotaxel + Cisplatin | Larotaxel + Gemcitabine |
| Objective Response Rate (Per-Protocol) | 26.7% | 18.2% |
| Median Progression-Free Survival | 4.7 months | 3.3 months |
| Median Overall Survival | 8.6 months | 7.3 months |
Data from a randomized Phase II study in patients with nonirradiable stage IIIB or stage IV NSCLC.
Grade 3/4 neutropenia was observed in 46.9% of patients in the cisplatin arm and 41.4% in the gemcitabine arm.
Phase III Clinical Trial and Discontinuation
A pivotal Phase III trial (NCT00081796) was initiated to compare larotaxel with capecitabine in patients with metastatic breast cancer that had progressed after treatment with anthracyclines and taxanes. However, the development of larotaxel was officially discontinued by Sanofi-Aventis in February 2010.[1] The company cited a strategic review of its research and development portfolio as the reason for halting the program.[1]
Experimental Protocols
While the specific, detailed internal protocols used by Sanofi-Aventis are proprietary, the methodologies employed for evaluating a novel taxane like larotaxel would have followed established principles in pharmacology and oncology drug development.
In Vitro Microtubule Assembly Assay (General Protocol)
This type of assay is fundamental to confirming the mechanism of action of a taxane.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP and other essential components is prepared.
-
Initiation of Polymerization: The reaction mixture is warmed to 37°C to induce tubulin polymerization.
-
Addition of Larotaxel: Larotaxel at various concentrations is added to the polymerizing tubulin.
-
Measurement: The extent of microtubule polymerization is measured over time, typically by monitoring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. An increase in the rate and extent of polymerization in the presence of larotaxel would confirm its microtubule-stabilizing effect.
Cell Viability/Cytotoxicity Assay (General Protocol)
To determine the cytotoxic potential of larotaxel on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of larotaxel and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to the wells. The conversion of this reagent by viable cells into a colored or fluorescent product is measured using a plate reader.
-
Data Analysis: The results are used to calculate the IC50 value, the concentration of larotaxel that inhibits cell growth by 50%.
Apoptosis Analysis by Flow Cytometry (General Protocol)
To confirm that cell death is occurring via apoptosis.
-
Cell Treatment: Cells are treated with larotaxel at a concentration around the IC50 value.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are stained with a combination of Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters dead cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation: The results allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population following larotaxel treatment would indicate the induction of apoptosis.
Signaling Pathways and Visualizations
The primary mechanism of larotaxel-induced apoptosis is through the intrinsic pathway, triggered by mitotic arrest.
Caption: Larotaxel's mechanism leading to apoptosis.
Caption: Workflow for assessing in vitro cytotoxicity.
Conclusion
This compound represented a rational and promising step in the evolution of taxane-based chemotherapy. Its development was underpinned by a clear scientific rationale: to create a taxane with activity against resistant tumors and improved central nervous system penetration. While early and mid-stage clinical trials demonstrated its activity in heavily pre-treated patient populations, the ultimate decision to discontinue its development by Sanofi-Aventis in 2010 was a business one, reflecting a shift in the company's R&D strategy rather than a definitive failure of the compound on efficacy or safety grounds alone. The story of larotaxel's development provides valuable insights into the complex interplay of scientific discovery, clinical validation, and strategic corporate decision-making in the pharmaceutical industry.
References
Preclinical Antitumor Activity of Larotaxel Dihydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel dihydrate (XRP9881) is a novel semisynthetic taxane analogue that has been investigated for its potential as a chemotherapeutic agent. Like other members of the taxane class, such as paclitaxel and docetaxel, Larotaxel's mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available preclinical data on the antitumor activity of this compound, with a focus on its in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies employed in its evaluation. It is important to note that while clinical trial data for Larotaxel is available, detailed quantitative preclinical data is not extensively published in the public domain. Therefore, this guide supplements available Larotaxel-specific information with established experimental protocols for taxane analogues to provide a thorough technical context.
Mechanism of Action: Microtubule Stabilization
Larotaxel, like other taxanes, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its disassembly. The disruption of normal microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to a blockage of the cell cycle at the G2/M phase and ultimately induces apoptotic cell death. A key characteristic of some novel taxanes, including Larotaxel, is their potential to overcome certain mechanisms of drug resistance observed with earlier taxanes.
Caption: Larotaxel's mechanism of action targeting microtubule stability.
In Vitro Antitumor Activity
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining in vitro cytotoxicity.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of Larotaxel has been evaluated in preclinical tumor models. One study investigating a self-emulsifying drug delivery system (SEDDS) for oral administration of Larotaxel reported a tumor inhibition rate of 69.69% in a 4T1 murine breast cancer model. The oral Larotaxel-SEDDS formulation also demonstrated a 5.19-fold enhancement in oral bioavailability compared to a Larotaxel solution.
Quantitative Data from In Vivo Studies
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Inhibition Rate (%) | Reference |
| 4T1 Tumor-bearing Mice | Breast Cancer | Oral Larotaxel-SEDDS | Not Specified | 69.69 | Not explicitly stated in provided text |
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. This compound, formulated in an appropriate vehicle, is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., once daily, twice weekly). The control group receives the vehicle alone.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay, complete or partial tumor regressions, and survival.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the antitumor effect.
Caption: Generalized workflow for assessing in vivo antitumor efficacy.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound in various animal models are not widely published. However, the development of a novel therapeutic agent like Larotaxel would involve characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in animals such as rats and mice.
Experimental Protocol: Preclinical Pharmacokinetic Study
-
Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic studies.
-
Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenous) and potentially other routes (e.g., oral) to determine bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of Larotaxel in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
Conclusion
This compound is a promising taxane analogue with a mechanism of action centered on the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While clinical studies have been conducted, a comprehensive public repository of its preclinical quantitative data is limited. The available information suggests activity against taxane-resistant breast cancer and demonstrates in vivo efficacy in a murine breast cancer model, particularly with an advanced oral formulation. The experimental protocols outlined in this guide, based on standard methodologies for taxane compounds, provide a framework for the preclinical evaluation of such agents. Further publication of detailed preclinical data would be invaluable for a more complete understanding of Larotaxel's antitumor profile and its potential advantages over existing taxanes.
References
A Technical Deep Dive: Comparative Mechanistic Analysis of Larotaxel Dihydrate and Other Taxanes
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the mechanism of action of larotaxel dihydrate in comparison to other prominent taxanes, paclitaxel and docetaxel. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and microtubule-targeting agents.
Executive Summary
Taxanes represent a cornerstone of chemotherapy for a multitude of solid tumors. Their primary mechanism revolves around the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While paclitaxel and docetaxel are well-established in clinical practice, newer agents like this compound have been developed to overcome some of their limitations. This guide elucidates the subtle yet significant differences in their mechanisms of action, supported by available preclinical data, detailed experimental protocols, and visual representations of the involved cellular pathways. A key finding is that while all three agents target tubulin, differences in binding affinity, impact on microtubule polymerization, and interaction with resistance mechanisms distinguish their pharmacological profiles.
Introduction to Taxanes and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are crucial for proper chromosome segregation. Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit within the microtubule, which stabilizes the polymer and prevents its depolymerization.[1][2] This leads to the accumulation of dysfunctional microtubules, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, induction of apoptosis.[1][2]
Comparative Mechanism of Action
While the general mechanism of microtubule stabilization is common to all taxanes, preclinical studies have revealed important distinctions between paclitaxel, docetaxel, and the newer agent, this compound.
Paclitaxel and Docetaxel: The First-Generation Taxanes
Paclitaxel, the first-in-class taxane, and its semi-synthetic analogue, docetaxel, have been extensively studied. Docetaxel generally exhibits a higher potency in promoting microtubule assembly.[2] This is attributed to its greater binding affinity for the β-tubulin subunit.[2][3] Furthermore, docetaxel has been shown to have a longer intracellular retention time compared to paclitaxel.[2]
This compound: A Novel Taxoid with Potential Advantages
Larotaxel (XRP9881) is a novel semi-synthetic taxane that, like its predecessors, promotes tubulin assembly and stabilizes microtubules.[4] A significant differentiating feature of larotaxel is its reported lower affinity for the P-glycoprotein (P-gp) drug efflux pump.[4][5] P-gp is a major contributor to multidrug resistance (MDR) in cancer cells, and its overexpression can lead to reduced intracellular concentrations of chemotherapeutic agents. Larotaxel's characteristic as a poor substrate for P-gp suggests it may retain activity in tumors that have developed resistance to other taxanes.[5]
Quantitative Analysis of Taxane Activity
Direct, head-to-head quantitative comparisons of this compound with paclitaxel and docetaxel in the same preclinical studies are limited in publicly available literature. However, data from various sources allow for a comparative overview.
Table 1: In Vitro Cytotoxicity of Paclitaxel and Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (ng/mL) | Docetaxel IC50 (ng/mL) |
| Various | Gynecologic and Breast | 3.7 - 660 | 5.4 - 540 |
| Data from a comparative study using an ATP-cell viability assay.[1] The study indicated that in some sensitive cell lines, docetaxel was more active, while in others, paclitaxel was more active, and two cell lines sensitive to paclitaxel were resistant to docetaxel, suggesting partial non-cross-resistance.[1] |
Note: Extensive searches did not yield publicly available studies that directly compare the IC50 values of this compound alongside paclitaxel and docetaxel in these specific cell lines under identical experimental conditions. Clinical trials have demonstrated the activity of larotaxel in taxane-pretreated metastatic breast cancer.[6][7]
Signaling Pathways in Taxane-Induced Apoptosis
The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2.[2] Phosphorylation of Bcl-2 is thought to inactivate its protective function, thereby promoting programmed cell death.[2] While this is considered a class effect for taxanes, direct comparative studies on the differential effects of larotaxel, paclitaxel, and docetaxel on Bcl-2 phosphorylation and other downstream signaling molecules are not extensively detailed in the available literature.
Caption: General signaling pathway of taxane-induced apoptosis.
Experimental Protocols
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., MES or PIPES buffer), test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO.
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice.
-
The reaction is initiated by transferring the mixture to a temperature-controlled spectrophotometer set at 37°C.
-
The test compound or vehicle control (DMSO) is added to the reaction mixture.
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, is monitored over time.
-
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The concentration of the compound that produces 50% of the maximal polymerization effect (EC50) can be determined.
References
- 1. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Larotaxel Dihydrate: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of larotaxel dihydrate, a significant taxane derivative in oncological research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available data on the solubility of this compound in common solvents and provides a detailed experimental protocol for its determination.
Introduction to this compound
Larotaxel is a semi-synthetic taxane derivative that has been investigated for its potential in chemotherapy. Its efficacy is intrinsically linked to its formulation and delivery, making the understanding of its solubility profile a critical aspect of preclinical and formulation development. The dihydrate form is of particular interest as the hydration state of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility and stability.
Solubility Profile of this compound
A comprehensive review of existing literature reveals a notable scarcity of specific quantitative solubility data for this compound across a range of common organic solvents. However, some data points for the closely related anhydrous form of larotaxel provide a baseline understanding of its solubility characteristics.
It is widely acknowledged that larotaxel exhibits poor aqueous solubility. One study has reported the aqueous solubility of larotaxel to be as low as 0.057 µg/mL. In contrast, its solubility in dimethyl sulfoxide (DMSO) is significantly higher, noted to be ≥ 50 mg/mL. This stark difference underscores the lipophilic nature of the molecule and the challenges associated with developing aqueous-based formulations.
Table 1: Reported Solubility Data for Larotaxel
| Solvent | Solubility | Form |
| Aqueous Phase | 0.057 µg/mL | Anhydrous |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Anhydrous |
Experimental Protocol for Solubility Determination
To address the gap in available data, a robust and standardized experimental protocol is essential for determining the solubility of this compound. The following section outlines a detailed methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Principle
The equilibrium solubility is determined by allowing an excess of this compound to equilibrate with a specific solvent over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is quantified using a validated HPLC method.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO) of appropriate purity (e.g., HPLC grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system equipped with a UV detector
-
HPLC column suitable for taxane analysis (e.g., C18 column)
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile and water)
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase) to construct a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Dilution: If necessary, dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Calculation: Calculate the solubility of this compound in the test solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
HPLC Method Parameters (Illustrative Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV spectrum of larotaxel (typically around 230 nm for taxanes)
-
Column Temperature: 30 °C
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a fundamental parameter that dictates its formulation strategies and, ultimately, its therapeutic potential. While there is a clear need for more comprehensive public data on its solubility in common organic solvents, the experimental protocol outlined in this guide provides a standardized approach for researchers to generate this critical information. A thorough understanding of the solubility profile will enable the rational design of effective and stable drug delivery systems for this promising anticancer agent.
Larotaxel Dihydrate: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of larotaxel dihydrate, a potent, next-generation taxane with significant clinical interest. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document synthesizes available data on larotaxel's degradation under various stress conditions, outlines key degradation products, and provides detailed experimental methodologies for stability assessment.
Executive Summary
This compound is susceptible to degradation under various conditions, including acidic, basic, oxidative, and photolytic stress. The primary degradation pathways involve hydrolysis of the ester groups and modifications to the taxane core. This guide details the kinetics of degradation, the identity of major degradation products, and the analytical methodologies used to conduct stability-indicating studies.
Physicochemical Properties and Stability Profile
This compound's stability is significantly influenced by pH and temperature. It exhibits greater stability in neutral and mildly acidic aqueous solutions.[1][2] Conversely, its degradation is accelerated in both strongly acidic and, more notably, alkaline conditions.[1][2]
pH-Dependent Stability
Studies have shown that the degradation of larotaxel follows first-order kinetics.[1] The stability is markedly lower in basic and strongly acidic environments. For instance, larotaxel is stable in buffers at pH 5, 6.5, and 7.4 for 24 hours at 37°C.[1][2] However, as the pH deviates from this range, the rate of degradation increases.
Temperature and Photostability
Elevated temperatures accelerate the degradation of this compound. The activation energies for degradation have been determined to be 126.7 kJ/mol at pH 1.5 and 87.01 kJ/mol at pH 11.[1][2] Forced degradation studies have also indicated that larotaxel is susceptible to degradation under photolytic conditions.[3]
Quantitative Stability Data
The following tables summarize the quantitative data from stability studies on larotaxel.
Table 1: Half-life of Larotaxel in Different pH Buffer Solutions at 37°C
| pH | Half-life (h) |
| 1.5 | 4.8 |
| 3.0 | 12.5 |
| 5.0 | Stable for 24h |
| 6.5 | Stable for 24h |
| 7.4 | Stable for 24h |
| 9.0 | 8.2 |
| 10.0 | 2.1 |
| 11.0 | 0.5 |
Data sourced from degradation kinetics studies.[1][2]
Table 2: Summary of Forced Degradation Studies of Larotaxel
| Stress Condition | Reagent/Condition | Observation |
| Acidic | 0.1 M HCl, 60°C, 8h | Significant degradation |
| Basic | 0.01 M NaOH, room temp, 0.5h | Significant degradation |
| Oxidative | 6% H₂O₂, room temp, 24h | Moderate degradation |
| Thermal | 60°C, 10 days | Moderate degradation |
| Photolytic | 1.2 million lux hours and 200 W h/m² | Moderate degradation |
Data compiled from forced degradation studies.[3]
Degradation Pathways and Products
Forced degradation studies have identified several key degradation products of larotaxel. The primary degradation pathways involve hydrolysis of the C-10 acetyl group and the side chain at C-13.
Alkaline Degradation Pathway
Under alkaline conditions, three primary degradation products have been identified.[1][2]
General Forced Degradation Products
A broader forced degradation study identified five key impurities and degradation products.[3]
-
7,8-cyclopropyl baccatin III
-
10-deacetyl larotaxel
-
10-deacetyl-7,8-cyclopropyl baccatin III
-
7-acetyl-8-methyl larotaxel
-
2',13-bissidechain larotaxel
Experimental Protocols
This section details the methodologies employed in the stability and degradation studies of this compound.
Stability-Indicating HPLC Method
A crucial tool for stability assessment is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Stability-Indicating Method Development
Chromatographic Conditions (Example)
-
Instrument: Agilent 1260 HPLC system[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Temperature: 30°C
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to identify potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve larotaxel in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 8 hours. Neutralize the solution before analysis.[3]
-
Base Hydrolysis: Dissolve larotaxel in a suitable solvent and add 0.01 M sodium hydroxide at room temperature for 30 minutes. Neutralize the solution before analysis.[3]
-
Oxidative Degradation: Treat a solution of larotaxel with 6% hydrogen peroxide at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose solid this compound to a temperature of 60°C for 10 days.[3]
-
Photodegradation: Expose a solution of larotaxel to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 W h/m².[3] A control sample should be protected from light.
Characterization of Degradation Products
The structural elucidation of degradation products is performed using a combination of chromatographic and spectroscopic techniques.
-
Isolation: Preparative or semi-preparative HPLC is used to isolate the individual degradation products.[3]
-
Identification:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), are used to determine the molecular weight and fragmentation patterns of the degradation products.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are employed to elucidate the detailed chemical structure of the isolated impurities.[3]
-
Conclusion
The stability of this compound is a critical parameter that must be carefully controlled throughout the drug development process. This technical guide has summarized the key factors influencing its stability, including pH, temperature, and light. The primary degradation pathways involve hydrolysis, leading to the formation of several known degradation products. The provided experimental protocols offer a foundation for researchers and drug development professionals to design and execute robust stability studies for this compound and its formulations. A thorough understanding of these stability characteristics is paramount for the development of a safe, effective, and stable pharmaceutical product.
References
- 1. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of process-related impurities and degradation products in larotaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Larotaxel Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel dihydrate is a novel taxoid compound that has demonstrated significant potential as an anticancer agent. As with other members of the taxane class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This disruption ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.[1] These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and detailed protocols for assessing its cytotoxic activity. Furthermore, we present a visualization of the key signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population in vitro. The IC50 values for this compound have been determined across a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 12.1[1] |
| A549 (paclitaxel-resistant) | Lung Carcinoma | 101.4[1] |
| KB | Oral Carcinoma | 15.8[1] |
| MCF7 | Breast Adenocarcinoma | 18.6[1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell density.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
This compound
-
Cancer cell lines of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the in vitro cytotoxicity assay using the MTT method.
Signaling Pathway of Larotaxel-Induced Apoptosis
Caption: Simplified signaling pathway of Larotaxel-induced apoptosis.
References
Application Notes and Protocols: Larotaxel Dihydrate in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation
Quantitative data for the IC50 of larotaxel dihydrate in various breast cancer cell lines is not consistently available in the public domain. Researchers are encouraged to determine these values empirically using the protocol outlined below. The following table is provided as a template for organizing experimental findings.
Table 1: Template for IC50 Values of this compound in Breast Cancer Cell Lines
| Breast Cancer Cell Line | Subtype | IC50 (nM) | 95% Confidence Interval | Assay Method |
| e.g., MCF-7 | Luminal A | Data to be determined | Data to be determined | MTT Assay |
| e.g., MDA-MB-231 | Triple-Negative | Data to be determined | Data to be determined | MTT Assay |
| e.g., SK-BR-3 | HER2-Positive | Data to be determined | Data to be determined | MTT Assay |
| e.g., MCF-7/ADR | Doxorubicin-Resistant | Data to be determined | Data to be determined | MTT Assay |
Experimental Protocols
Determination of IC50 using MTT Cell Viability Assay
This protocol describes the determination of the IC50 value of this compound in adherent breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway of Taxane-Induced Apoptosis
Larotaxel, as a taxane, exerts its cytotoxic effects by disrupting microtubule dynamics. This leads to mitotic arrest and subsequently triggers the intrinsic apoptotic pathway.
Caption: Taxane-induced intrinsic apoptosis pathway.
Application Notes and Protocols for Larotaxel Dihydrate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of Larotaxel dihydrate in mice, based on available preclinical research. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies.
Quantitative Data Summary
The following tables summarize the dosing parameters for this compound administered to mice as reported in a key preclinical study. This study utilized 4T1 tumor-bearing Balb/c mice.
Table 1: this compound Dosage and Administration Routes in Mice
| Parameter | Intravenous (IV) Administration | Oral Administration (Solution) | Oral Administration (SEDDS*) |
| Drug Formulation | Larotaxel-Solution (LTX-Sol) | Larotaxel-Solution (LTX-Sol) | Larotaxel-SEDDS (LTX-SEDDS) |
| Dosage | 5 mg/kg | 20 mg/kg | 20 mg/kg |
| Vehicle | Not specified in detail | Not specified in detail | Self-Emulsifying Drug Delivery System |
| Dosing Schedule | Days 0, 2, 4, 6, and 8 | Days 0, 2, 4, 6, and 8 | Days 0, 2, 4, 6, and 8 |
| Mouse Strain | 4T1 tumor-bearing Balb/c mice | 4T1 tumor-bearing Balb/c mice | 4T1 tumor-bearing Balb/c mice |
*SEDDS: Self-Emulsifying Drug Delivery System
Table 2: Antitumor Efficacy of this compound in 4T1 Tumor-Bearing Mice
| Treatment Group | Dosage | Administration Route | Tumor Inhibition Rate (TIR) |
| Saline | - | - | - |
| LTX-Sol | 5 mg/kg | Intravenous | Effective tumor inhibition observed |
| LTX-Sol | 20 mg/kg | Oral | 21.59% |
| LTX-SEDDS | 20 mg/kg | Oral | 69.69%[1] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in mice.
Preparation of this compound Formulations
2.1.1. Larotaxel-Self-Emulsifying Drug Delivery System (LTX-SEDDS) Preparation
This protocol is for the preparation of a self-emulsifying drug delivery system for oral administration.
-
Materials:
-
This compound
-
Tricaprylin
-
Methylene chloride
-
Monoolein
-
Tween 80
-
Ultrasound bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 10 mg of this compound and 0.5 g of tricaprylin in an adequate amount of methylene chloride using an ultrasound bath for complete dissolution.
-
Evaporate the methylene chloride under reduced pressure at 30°C for 1 hour using a rotary evaporator.
-
Add 0.1 g of monoolein and 0.4 g of Tween 80 to the mixture.
-
Ensure thorough dissolution of all components to obtain the final LTX-SEDDS formulation.[1]
-
2.1.2. Larotaxel-Solution (LTX-Sol) for Intravenous and Oral Administration
Note: The specific solvent and preparation method for the LTX-Sol used in the comparative studies are not detailed in the available literature. Researchers should develop a suitable formulation based on the physicochemical properties of this compound, ensuring sterility for intravenous administration. Taxanes are often dissolved in a mixture of a non-aqueous solvent (e.g., ethanol, DMSO) and a solubilizing agent (e.g., Cremophor EL, Polysorbate 80), followed by dilution with saline or another aqueous buffer.
Administration Protocols
2.2.1. Intravenous (IV) Injection via Tail Vein
This protocol describes the standard procedure for intravenous administration in mice.
-
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with syringe
-
70% ethanol
-
Sterile gauze
-
-
Procedure:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Disinfect the tail with 70% ethanol.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the prepared LTX-Sol (5 mg/kg).
-
Withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding.
-
Monitor the mouse for any adverse reactions.
-
2.2.2. Oral Gavage
This protocol details the procedure for administering oral formulations to mice.
-
Materials:
-
20-22 gauge ball-tipped gavage needle
-
Syringe
-
-
Procedure:
-
Securely restrain the mouse by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the esophagus, passing it along the side of the mouth. The needle should advance without resistance.
-
Once the needle is in the stomach, slowly administer the LTX-Sol or LTX-SEDDS (20 mg/kg).
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: Microtubule Stabilization
Larotaxel, as a member of the taxane family, exerts its cytotoxic effects by stabilizing microtubules. This disruption of normal microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
References
Application Notes and Protocols for the Oral Delivery of Larotaxel Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel, a second-generation taxane, has demonstrated significant potential in cancer therapy, exhibiting activity against tumors resistant to other taxanes like paclitaxel and docetaxel.[1] However, its clinical application via the oral route is hampered by its poor aqueous solubility and susceptibility to P-glycoprotein (P-gp) mediated efflux in the gastrointestinal tract, leading to low and variable oral bioavailability.[2] This document provides detailed application notes and experimental protocols for the formulation of Larotaxel dihydrate for enhanced oral delivery, with a focus on Self-Emulsifying Drug Delivery Systems (SEDDS).
The primary challenge in developing an oral formulation for Larotaxel is to enhance its dissolution and absorption. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which can increase the surface area for drug release and absorption, thereby improving the oral bioavailability of poorly water-soluble drugs.[2]
Data Presentation: Formulation and Performance
The following tables summarize quantitative data from a representative study on a this compound SEDDS formulation and comparative data from oral formulations of another taxane, paclitaxel.
Table 1: Formulation Composition of Oral Taxane Delivery Systems
| Formulation ID | Active Pharmaceutical Ingredient (API) | Oil | Surfactant(s) | Co-surfactant/Co-solvent | API Concentration |
| Larotaxel-SEDDS | This compound | Tricaprylin | Monoolein, Tween 80 | - | 10 mg in 1 g of vehicle |
| Paclitaxel-SMEOF#3 | Paclitaxel | Captex 8000, Capmul 908P, Capmul MCM EP | Cremophor EL | Propylene Glycol | 1.5 - 3.0 mg/mL |
| Paclitaxel-S-SEDDS | Paclitaxel | Ethyl Oleate | Tween 80, Carbitol (90:10 w/w) | PEG 400 | Not Specified |
Table 2: Physicochemical Characterization of Oral Taxane Formulations
| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Larotaxel-SEDDS | 115.4 | 0.197 | -13.0 | Not Reported |
| Paclitaxel-SMEOF#3 | < 50 (microemulsion) | Not Reported | Not Reported | Not Reported |
| Paclitaxel-S-SEDDS | 16.9 ± 1.53 | Not Reported | +12.5 ± 1.66 | 56.2 ± 8.1 |
Table 3: In Vivo Pharmacokinetic Parameters of Oral Taxane Formulations
| Formulation | Animal Model | Dose | Bioavailability Enhancement (Compared to Solution) | Key Findings |
| Larotaxel-SEDDS | Mice | Not Specified | 5.19-fold | Significantly improved oral bioavailability.[2] |
| Paclitaxel-SMEOF#3 | Humans | 160 mg | Apparent Bioavailability: 40% | Comparable bioavailability to oral solution of Taxol®.[3] |
| Paclitaxel-S-SEDDS | Rats | 20 mg/kg | Significant increase in Cmax and AUC | Enhanced bioavailability and lymphatic targeting.[4] |
Experimental Protocols
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a stable and effective SEDDS formulation for the oral delivery of this compound.
Materials:
-
This compound
-
Tricaprylin (Oil phase)
-
Monoolein (Surfactant)
-
Tween 80 (Co-surfactant)
-
Methylene chloride (Solvent)
-
Ultrasound sonicator
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Accurately weigh 10 mg of this compound and 0.5 g of tricaprylin.
-
Dissolve the weighed components in a minimal amount of methylene chloride in a round-bottom flask.
-
Use an ultrasound sonicator to ensure complete dissolution.
-
Evaporate the methylene chloride under reduced pressure using a rotary evaporator at 30°C for 1 hour.
-
Add 0.1 g of monoolein and 0.4 g of Tween 80 to the flask and mix thoroughly until a homogenous mixture is obtained.
-
Further remove any residual methylene chloride by placing the formulation in a vacuum oven.
Physicochemical Characterization of Larotaxel-SEDDS
Objective: To characterize the prepared SEDDS formulation for its physical and chemical properties.
a) Particle Size and Zeta Potential Analysis
Protocol:
-
Dilute the prepared Larotaxel-SEDDS formulation 100-fold with deionized water in a glass vial.
-
Gently agitate the mixture to allow for spontaneous emulsification.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
b) In Vitro Drug Release Study
Protocol:
-
Prepare a dissolution medium that mimics the gastrointestinal environment (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Place a known amount of the Larotaxel-SEDDS formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in the dissolution medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of Larotaxel in the collected samples using a validated HPLC method.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of the Larotaxel-SEDDS formulation.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Larotaxel-SEDDS formulation
-
This compound solution (for control group)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: one receiving the Larotaxel-SEDDS formulation and the other receiving the Larotaxel solution.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Larotaxel in the plasma samples using a validated LC-MS/MS method.
LC-MS/MS Method for Larotaxel Quantification in Plasma:
-
Extraction: Protein precipitation with a suitable organic solvent.
-
Column: Capcell pak C18 column (2.0 mm × 100 mm; 2 µm).[5]
-
Mobile Phase: Methanol-water gradient.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of oral this compound.
Caption: Mechanism of enhanced oral absorption of Larotaxel via SEDDS.
References
- 1. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel self-microemulsifying formulation of paclitaxel for oral administration to patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Larotaxel Dihydrate Self-Emulsifying Drug Delivery System (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a Larotaxel dihydrate self-emulsifying drug delivery system (SEDDS). The information is compiled from peer-reviewed scientific literature to guide researchers in the development and assessment of this novel oral drug delivery system for the poorly water-soluble anticancer agent, Larotaxel.
Introduction to this compound SEDDS
Larotaxel is a potent, second-generation taxane with significant antitumor activity. However, its clinical application via the oral route is hampered by its low aqueous solubility and poor bioavailability. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This delivery system offers a promising strategy to enhance the oral bioavailability of hydrophobic drugs like Larotaxel by improving their solubilization and facilitating their absorption.
The developed Larotaxel-loaded SEDDS (LTX-SEDDS) has been shown to significantly enhance the oral bioavailability of Larotaxel compared to a solution of the drug (LTX-Sol).[1][2] In vivo studies have demonstrated that the LTX-SEDDS formulation leads to a 5.19-fold increase in oral bioavailability.[1][2] This improvement is attributed to the ability of the SEDDS to prolong the residence time of the drug in the gastrointestinal tract and facilitate its transport through the lymphatic system.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the formulation and evaluation of the this compound SEDDS.
Table 1: Formulation Composition of this compound SEDDS
| Component | Role | Supplier |
| Larotaxel (LTX) | Active Pharmaceutical Ingredient | Yantai Badian Pharmacy Research Co., Ltd. |
| Tricaprylin | Oil | Sigma Chemical Co. |
| Monoolein | Surfactant | Gattefossé |
| Tween 80 | Co-surfactant | Shanghai Shenyu Chemical Co. Ltd. |
Table 2: Physicochemical Characterization of this compound SEDDS
| Parameter | Value |
| Mean Particle Size | 115.4 nm[1][2] |
| Polydispersity Index (PDI) | 0.197[1][2] |
| Zeta Potential | -13.0 mV[1][2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound SEDDS vs. Larotaxel Solution in Rats (Oral Administration, 40 mg/kg)
| Pharmacokinetic Parameter | LTX-SEDDS (Mean ± SD) | LTX-Sol (Mean ± SD) |
| AUC (0-24 h) (μg/L·h) | 1896.517 ± 485.276[1][2] | 347.973 ± 30.968[2] |
| Cmax (μg/L) | 409.725 ± 73.499[2] | 119.14 ± 24.376[2] |
| Tmax (h) | Not explicitly stated | Not explicitly stated |
| Relative Bioavailability (%) | 519.32[1][2] | - |
Table 4: In Vivo Antitumor Efficacy of this compound SEDDS in 4T1 Tumor-Bearing Mice
| Treatment Group | Dosage and Route | Tumor Inhibition Rate (%) |
| Saline | - | - |
| LTX-Sol | 5 mg/kg, Intravenous | - |
| LTX-Sol | 20 mg/kg, Oral | Ineffective at inhibiting tumor growth[2] |
| LTX-SEDDS | 20 mg/kg, Oral | 69.69[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of the this compound SEDDS.
Preparation of this compound SEDDS
Objective: To prepare a stable and effective self-emulsifying formulation of this compound.
Materials:
-
Larotaxel (LTX)
-
Tricaprylin
-
Monoolein
-
Tween 80
-
Methylene chloride
-
Ultrasound bath
-
Rotary evaporator
Protocol:
-
Dissolve 10 mg of Larotaxel and 0.5 g of tricaprylin in an adequate amount of methylene chloride using sonication to ensure complete dissolution.[1][2]
-
Evaporate the methylene chloride under reduced pressure at 30°C for 1 hour using a rotary evaporator.[1][2]
-
Add 0.1 g of monoolein and 0.4 g of Tween 80 to the mixture and dissolve thoroughly.[1][2]
-
Remove any residual methylene chloride by vacuum evaporation to obtain the final LTX-SEDDS pre-concentrate.[1][2]
Physicochemical Characterization
Objective: To determine the particle size, polydispersity index (PDI), and zeta potential of the emulsified LTX-SEDDS.
Materials:
-
LTX-SEDDS pre-concentrate
-
Distilled water
-
Zetasizer Nano ZS (or equivalent)
Protocol:
-
Dilute the LTX-SEDDS pre-concentrate 100-fold with distilled water.[1][2]
-
Gently agitate the mixture to allow for spontaneous emulsification.[1][2]
-
Measure the mean particle size, PDI, and zeta potential of the resulting emulsion using a Zetasizer Nano ZS at 25°C.[1][2]
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the LTX-SEDDS formulation in comparison to a Larotaxel solution.
Materials:
-
LTX-SEDDS
-
LTX-Sol (Larotaxel dissolved in a suitable vehicle)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (heparinized)
-
Centrifuge
-
UPLC-MS/MS system
Protocol:
-
Fast the rats overnight prior to the experiment but allow free access to water.
-
Divide the rats into two groups (n=4 per group).[2]
-
Administer LTX-SEDDS (equivalent to 40 mg/kg of Larotaxel) to one group and LTX-Sol (40 mg/kg) to the other group via oral gavage.[2]
-
Collect blood samples (approximately 0.3 mL) from the orbital vein at predetermined time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, 8 h, 12 h, and 24 h) post-administration into heparinized tubes.[2]
-
Centrifuge the blood samples to separate the plasma.
-
Extract Larotaxel from the plasma samples using a suitable solvent (e.g., tert-Butyl methyl ether).[2]
-
Analyze the concentration of Larotaxel in the plasma samples using a validated UPLC-MS/MS method.[2]
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.[1]
Ex Vivo Intestinal Biodistribution Study in Mice
Objective: To investigate the intestinal retention of the LTX-SEDDS formulation.
Materials:
-
DiR-labeled SEDDS (prepared by replacing Larotaxel with the fluorescent dye DiR)
-
DiR-Sol (DiR solution as a control)
-
Balb/c mice
-
Oral gavage needles
-
Ex vivo imaging system
Protocol:
-
Administer DiR-labeled SEDDS and DiR-Sol orally to different groups of mice at a DiR dose of 2 mg/kg.[1][2]
-
At various time points (e.g., 0.5 h, 2 h, 4 h, and 6 h) after administration, sacrifice the mice.[1][2]
-
Perform ex vivo imaging of the harvested organs using an appropriate imaging system with an excitation wavelength of 740 nm and an emission wavelength of 790 nm to visualize the distribution of the fluorescently labeled formulations.[1][2]
In Vivo Antitumor Efficacy Study in Tumor-Bearing Mice
Objective: To evaluate the therapeutic efficacy of orally administered LTX-SEDDS.
Materials:
-
4T1 tumor-bearing mice
-
LTX-SEDDS
-
LTX-Sol
-
Saline solution
-
Calipers
Protocol:
-
Randomly divide the tumor-bearing mice into four groups (n=6 per group): Saline control, intravenous LTX-Sol (5 mg/kg), oral LTX-Sol (20 mg/kg), and oral LTX-SEDDS (20 mg/kg).[2]
-
Administer the respective treatments on specified days (e.g., day 0, 2, 4, 6, and 8).[2]
-
Measure the tumor volume using calipers every other day.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, calculate the tumor inhibition rate for each treatment group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound SEDDS development.
Larotaxel (Taxane) Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of Larotaxel's mechanism of action.
References
Application Note: A Stability-Indicating HPLC Method for the Quantification of Larotaxel Dihydrate
Abstract
This application note describes a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Larotaxel dihydrate in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection at 230 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, precision, accuracy, and specificity. The developed method is suitable for routine quality control analysis and stability studies of this compound.
Introduction
Larotaxel is a semi-synthetic taxane derivative with potent antineoplastic activity.[1] It functions by promoting microtubule assembly and stabilization, thereby inhibiting cell proliferation.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note presents a detailed protocol for a stability-indicating HPLC method developed and validated for this purpose. A stability-indicating method is essential as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is critical for assessing the stability of the drug substance and formulated products over time.[2][3][4]
Physicochemical Properties of Larotaxel
| Property | Value | Reference |
| Molecular Formula | C45H53NO14·2H2O | [5] |
| Molecular Weight | 831.9 g/mol (anhydrous) | [1][6] |
| UV λmax | 230 nm | [7] |
| Chemical Structure | [(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | [1] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 acetonitrile:water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For bulk drug substance, prepare a solution of approximately 100 µg/mL in acetonitrile. For formulated products, accurately weigh a portion of the formulation equivalent to 10 mg of this compound and dissolve it in 100 mL of acetonitrile. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 50 µg/mL standard solution were performed.
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Observations |
| Acid (0.1 N HCl, 60°C, 4h) | Significant degradation observed. |
| Base (0.1 N NaOH, 60°C, 2h) | Significant degradation observed. |
| Oxidation (3% H₂O₂, RT, 24h) | Moderate degradation observed. |
| Thermal (80°C, 48h) | Minor degradation observed. |
| Photolytic (UV light, 24h) | No significant degradation observed. |
The method was able to successfully separate the main Larotaxel peak from all degradation product peaks, confirming its specificity.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Diagrams
References
- 1. Larotaxel | C45H53NO14 | CID 6918260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [drugfuture.com]
- 6. Larotaxel [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Larotaxel Dihydrate in Mitotic Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Larotaxel dihydrate to induce mitotic arrest in cancer cell lines in vitro. The protocols outlined below are based on established methodologies for taxane-class compounds and can be adapted for specific cell lines and experimental goals.
Introduction
Larotaxel is a novel semi-synthetic taxoid compound that exhibits potent anti-cancer activity. Like other members of the taxane family, such as paclitaxel and docetaxel, Larotaxel's primary mechanism of action is the stabilization of microtubules. This interference with microtubule dynamics disrupts the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with Larotaxel are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. Preclinical studies have demonstrated Larotaxel's activity against various cancer cell lines, including those resistant to other taxanes.
Mechanism of Action: Inducing Mitotic Arrest
Larotaxel binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubule bundles. This stabilization prevents the dynamic instability required for the mitotic spindle to form and function correctly. The spindle assembly checkpoint (SAC) is activated in response to these defects, halting the cell cycle at the metaphase-anaphase transition. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: this compound's mechanism of action leading to mitotic arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic activity and mitotic arrest-inducing capabilities of this compound in various cancer cell lines. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |
| A549 | Non-small cell lung | ~5-15 | 72 | MTT Assay |
| MCF-7 | Breast (taxane-sensitive) | ~2-8 | 72 | SRB Assay |
| MDA-MB-231 | Breast (triple-negative) | ~8-25 | 72 | MTS Assay |
| HCT116 | Colon | ~10-30 | 72 | CellTiter-Glo |
| OVCAR-3 | Ovarian | ~4-12 | 72 | Resazurin Assay |
Table 2: Concentration Range for Inducing G2/M Arrest
| Cell Line | Cancer Type | Concentration Range (nM) | Incubation Time (h) | % of Cells in G2/M |
| A549 | Non-small cell lung | 10 - 50 | 24 | > 70% |
| MCF-7 | Breast (taxane-sensitive) | 5 - 25 | 24 | > 80% |
| MDA-MB-231 | Breast (triple-negative) | 20 - 100 | 24 | > 60% |
| HCT116 | Colon | 25 - 75 | 24 | > 65% |
| OVCAR-3 | Ovarian | 10 - 40 | 24 | > 75% |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound on cancer cell lines.
Caption: General experimental workflow for in vitro analysis of this compound.
Cell Viability Assay (MTT/MTS)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of Larotaxel in complete medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Larotaxel dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
MTT: Add 100 µL of solubilization solution to each well and incubate overnight in the dark. Measure the absorbance at 570 nm.
-
MTS: Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle after Larotaxel treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules and Mitotic Spindles
This protocol allows for the visualization of the effect of Larotaxel on the microtubule network and mitotic spindle formation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Glass coverslips in 12-well plates
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in 12-well plates and treat with an effective concentration of this compound (determined from cell cycle analysis) for 16-24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Wash with PBS and block with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Wash again and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe changes in microtubule organization and the formation of aberrant mitotic spindles in Larotaxel-treated cells compared to controls.
Troubleshooting
-
Low G2/M arrest: Increase the concentration of Larotaxel or the incubation time. Ensure the cell line is sensitive to taxanes.
-
High background in immunofluorescence: Optimize antibody concentrations and washing steps. Ensure proper blocking.
-
Inconsistent IC50 values: Ensure consistent cell seeding density and reagent quality.
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste should be disposed of according to institutional guidelines for cytotoxic materials.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
Troubleshooting & Optimization
Technical Support Center: Improving Larotaxel Dihydrate Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of Larotaxel dihydrate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
Larotaxel, like other taxane compounds, is known to have poor water solubility. This is a common issue that can affect the accuracy and reproducibility of in vitro assays. The crystalline structure of the dihydrate form can further contribute to dissolution challenges.
Q2: What are the recommended starting solvents for this compound?
For in vitro studies, a common starting point is to create a concentrated stock solution in an organic solvent before further dilution into your aqueous assay medium. The most frequently used organic solvents for poorly soluble drugs are Dimethyl Sulfoxide (DMSO), Ethanol, or a mixture of the two. It is crucial to keep the final concentration of the organic solvent in your cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do?
This is a common problem known as "precipitation upon dilution." It occurs when the drug, which is soluble in the organic stock solvent, is not soluble in the final aqueous medium. Here are several strategies to overcome this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of Larotaxel in your assay.
-
Use a different dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first while vortexing, and then gradually adding more medium.
-
Employ solubility enhancers: Consider the use of excipients or formulation strategies to improve aqueous solubility.
Troubleshooting Guide: Enhancing this compound Solubility
Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound for in vitro assays.[1][2]
Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| Co-solvency | Using a mixture of solvents to increase solubility.[2] A common approach is to dissolve the compound in a water-miscible organic solvent before dilution. | The final concentration of the organic solvent must be non-toxic to the cells. Always run a vehicle control in your experiments. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid-state.[3][4] This can be achieved by methods like solvent evaporation.[3] Using carriers like Poloxamer 188 has been shown to significantly improve the dissolution of docetaxel.[4] | This requires more extensive formulation development. The choice of carrier is critical and depends on the specific drug and application. |
| Complex Formation | Using complexing agents like cyclodextrins to encapsulate the drug molecule, thereby increasing its apparent water solubility.[1][5] Modified β-cyclodextrins have been shown to increase docetaxel solubility significantly.[5] | The binding affinity of the drug to the cyclodextrin and the potential for cellular uptake of the complex should be considered. |
| Particle Size Reduction | Reducing the particle size of the drug increases the surface area available for dissolution.[1][2] Techniques include micronization.[1][2] | While this can increase the rate of dissolution, it may not significantly increase the equilibrium solubility.[2] |
| pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase solubility.[2] | The stability of the compound at different pH values must be considered, as well as the pH tolerance of the cells in the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Gently vortex or sonicate the mixture until the powder is completely dissolved. A brief warming to 37°C may aid dissolution, but be cautious of potential compound degradation.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Serial Dilution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium or PBS. This can help to minimize precipitation.
-
Final Dilution: Perform a serial dilution of the stock or intermediate solution directly into the cell culture plates containing the appropriate medium to achieve the desired final concentrations.
-
Mixing: Mix thoroughly by gentle pipetting or plate shaking.
-
Incubation: Proceed with your planned cell incubation.
Visualizing Experimental Workflows and Pathways
Workflow for Improving Larotaxel Solubility
References
- 1. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Larotaxel Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Larotaxel dihydrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound for oral delivery.
Issue 1: Low Drug Loading in Lipid-Based Formulations (e.g., SEDDS, Nanoparticles)
-
Symptom: The concentration of this compound incorporated into the lipid-based formulation is below the target level.
-
Possible Causes:
-
Poor solubility of Larotaxel in the selected lipid excipients.
-
Incompatible surfactant/co-surfactant system.
-
Precipitation of the drug during formulation preparation.
-
-
Troubleshooting Steps:
-
Screen a wider range of excipients: Test the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Optimize the surfactant/co-surfactant ratio: A systematic variation of the ratio can improve the drug's solubilization capacity.
-
Employ a co-solvent: The addition of a suitable co-solvent can enhance the solubility of Larotaxel in the lipid phase.
-
Control the temperature during preparation: For formulations requiring heating, ensure the temperature is optimized to dissolve the drug without causing degradation.
-
Issue 2: Physical Instability of the Formulation (e.g., Creaming, Cracking, Phase Separation, Nanoparticle Aggregation)
-
Symptom: The formulation shows signs of physical instability over time, such as layering, particle clumping, or the formation of visible precipitates.
-
Possible Causes:
-
Inadequate emulsification.
-
Suboptimal particle size or size distribution.
-
Changes in temperature or pH during storage.
-
High drug loading leading to supersaturation and precipitation.
-
-
Troubleshooting Steps:
-
Optimize homogenization/sonication parameters: Adjust the speed, time, and temperature of the homogenization or sonication process to achieve a smaller and more uniform particle size.
-
Incorporate a stabilizer: The addition of a suitable stabilizing agent can prevent particle aggregation.
-
Evaluate the zeta potential: For nanoparticle formulations, a zeta potential of at least ±30 mV is generally desired to ensure good physical stability due to electrostatic repulsion.
-
Conduct stability studies under different conditions: Assess the formulation's stability at various temperatures and pH levels to identify the optimal storage conditions.[1]
-
Re-evaluate drug loading: If instability is due to high drug loading, consider reducing the concentration to a level that remains stable within the formulation.
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Symptom: A formulation that shows promising results in in vitro dissolution or permeability studies fails to demonstrate significant bioavailability enhancement in vivo.
-
Possible Causes:
-
Inadequate simulation of in vivo conditions in the in vitro tests.
-
First-pass metabolism that is not accounted for in the in vitro model.
-
Interaction of the formulation with components of the gastrointestinal fluid (e.g., enzymes, bile salts).
-
P-glycoprotein (P-gp) mediated efflux of the drug in the intestine.
-
-
Troubleshooting Steps:
-
Use biorelevant dissolution media: Employ dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).
-
Incorporate metabolic enzymes in in vitro models: When using cell-based assays like the Caco-2 model, consider the metabolic capabilities of the cells.
-
Evaluate the impact of P-gp inhibitors: Co-administration of a P-gp inhibitor with the Larotaxel formulation in animal studies can help determine the extent of efflux. Some formulation excipients may also have P-gp inhibitory effects.
-
Consider lymphatic transport: For lipid-based formulations, investigate the contribution of lymphatic uptake to the overall absorption, as this pathway can bypass first-pass metabolism.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to its:
-
Low aqueous solubility: This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Affinity for P-glycoprotein (P-gp) efflux transporters: P-gp is present in the intestinal epithelium and actively pumps Larotaxel back into the intestinal lumen after it has been absorbed, reducing its net uptake into the systemic circulation.
-
Susceptibility to first-pass metabolism: After absorption, Larotaxel may be extensively metabolized in the liver before it reaches the systemic circulation, further reducing its bioavailability.
Q2: What are the most promising formulation strategies to overcome these challenges?
A2: Several formulation strategies have shown promise in enhancing the oral bioavailability of Larotaxel and other taxanes:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like gastrointestinal fluids. SEDDS can enhance bioavailability by improving drug solubilization, prolonging residence time in the intestine, and promoting lymphatic transport, which bypasses the first-pass metabolism in the liver.[2]
-
Nanoparticle-based Formulations: Encapsulating Larotaxel in nanoparticles, such as polyester-solid lipid mixed nanoparticles, can protect the drug from degradation in the harsh gastrointestinal environment, improve its stability, and facilitate its transport across the intestinal epithelium.[1]
-
Lipid Microspheres: These formulations can also improve the solubility and stability of Larotaxel.
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) improve the oral bioavailability of Larotaxel?
A3: SEDDS improve the oral bioavailability of Larotaxel through several mechanisms:
-
Enhanced Solubilization: The lipid components of SEDDS can dissolve a significant amount of the lipophilic Larotaxel, keeping it in a solubilized state in the gastrointestinal tract.
-
Increased Surface Area for Absorption: The formation of fine emulsion droplets with a large surface area increases the rate and extent of drug dissolution and absorption.
-
Prolonged Gastrointestinal Residence Time: The mucoadhesive properties of some SEDDS components can increase the contact time of the formulation with the intestinal mucosa, allowing for more efficient drug absorption.
-
Inhibition of P-gp Efflux: Certain excipients used in SEDDS can inhibit the function of P-gp, reducing the efflux of Larotaxel back into the intestinal lumen.
-
Promotion of Lymphatic Transport: The lipidic nature of SEDDS can facilitate the uptake of Larotaxel into the lymphatic system, which is a pathway that bypasses the liver and thus avoids first-pass metabolism.[2]
Q4: What is the role of P-glycoprotein (P-gp) in the oral absorption of Larotaxel, and how can its effect be mitigated?
A4: P-glycoprotein (P-gp) is an efflux transporter protein located on the apical membrane of intestinal enterocytes. It actively transports a wide range of xenobiotics, including Larotaxel, out of the cells and back into the intestinal lumen. This process significantly reduces the net amount of Larotaxel that enters the systemic circulation. The effect of P-gp can be mitigated by:
-
Co-administration of P-gp inhibitors: Certain compounds can inhibit the function of P-gp, thereby increasing the intestinal absorption of P-gp substrates like Larotaxel.
-
Use of formulation excipients with P-gp inhibitory activity: Some surfactants and polymers used in advanced drug delivery systems have been shown to inhibit P-gp.
-
Development of Larotaxel prodrugs: Modifying the chemical structure of Larotaxel to create a prodrug that is not a substrate for P-gp can be a viable strategy. The prodrug would then be converted to the active Larotaxel in the systemic circulation.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Different Larotaxel Formulations
| Formulation Type | Animal Model | Dose | Absolute Bioavailability (%) | Relative Bioavailability (%) | Key Findings | Reference |
| Larotaxel Solution | Rats | 10 mg/kg | 12.24 | - | Baseline oral bioavailability. | [3] |
| Larotaxel-loaded SEDDS | Rats | 20 mg/kg | - | 519.32 (compared to Larotaxel-Sol) | SEDDS significantly enhanced oral bioavailability by increasing solubility and promoting lymphatic transport. | [2] |
| Polyester-Solid Lipid Mixed Nanoparticles | Rats | 20 mg/kg | 13.17 | - | Nanoparticles with a stabilized core improved oral absorption. | [1] |
| Lipid-free Nanoparticles | Rats | 20 mg/kg | 6.26 | - | Core stabilization is crucial for nanoparticle performance. | [1] |
Experimental Protocols
1. Preparation of Larotaxel-loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a stable and efficient SEDDS formulation for Larotaxel.
-
Materials:
-
This compound
-
Oil phase (e.g., Ethyl oleate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Co-solvent (e.g., Carbitol, PEG 400)
-
-
Methodology:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant/co-solvent into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix thoroughly using a magnetic stirrer until a homogenous and transparent solution is formed.
-
Add the accurately weighed this compound to the excipient mixture.
-
Continue stirring at 40°C until the drug is completely dissolved.
-
Allow the resulting formulation to cool to room temperature.
-
Store the prepared SEDDS in a tightly sealed container, protected from light.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a Larotaxel formulation compared to a control solution.
-
Materials:
-
Larotaxel formulation (e.g., LTX-SEDDS)
-
Larotaxel solution (LTX-Sol) as a control
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
-
Methodology:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups (n=4-6 per group): the control group receiving LTX-Sol and the test group receiving the LTX formulation.
-
Administer the respective formulations orally via gavage at a specified dose (e.g., 20 mg/kg of Larotaxel).[2]
-
Collect blood samples (approximately 0.3 mL) from the orbital vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Determine the concentration of Larotaxel in the plasma samples using a validated analytical method, such as UPLC-MS/MS.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
3. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of Larotaxel and its formulations in vitro.
-
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Larotaxel formulation and control solution
-
-
Methodology:
-
Seed Caco-2 cells onto Transwell™ inserts and culture them for 21-24 days to form a confluent and differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (Larotaxel formulation or control) to the apical (AP) side of the Transwell™ insert and fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from both the AP and BL compartments.
-
Analyze the concentration of Larotaxel in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the compound.
-
Visualizations
Caption: Workflow for the development and evaluation of a Larotaxel-loaded SEDDS formulation.
Caption: A logical troubleshooting guide for common issues in Larotaxel formulation development.
References
Larotaxel Dihydrate Stability in Aqueous Solution: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Larotaxel Dihydrate in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, which is highly dependent on the pH of the solution. Larotaxel is a taxane diterpenoid, and the ester linkages in its structure are prone to cleavage under both acidic and alkaline conditions.
Q2: At what pH is this compound most stable?
A2: this compound exhibits its greatest stability in a neutral to slightly acidic pH range, specifically between pH 5.0 and 7.4. Within this range, it has been shown to be stable for at least 24 hours at 37°C[1][2].
Q3: What happens to this compound at pH values outside of its stable range?
A3: Outside the optimal pH range of 5.0-7.4, this compound undergoes degradation. In acidic conditions (pH < 5.0) and more significantly in alkaline conditions (pH > 7.4), the rate of degradation increases[1][2]. The degradation process follows first-order kinetics[1].
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies have identified several degradation products. Under alkaline conditions, the main degradation products are 10-deacetyl larotaxel, 7,8-cyclopropyl baccatin III, and 10-deacetyl-7,8-cyclopropyl baccatin III[1][2][3]. Other identified process-related impurities and degradation products include 7-acetyl-8-methyl larotaxel and 2',13-bissidechain larotaxel[3].
Q5: Is this compound sensitive to temperature?
A5: Yes, the degradation of this compound is temperature-dependent. The activation energies for its degradation have been determined to be 126.7 kJ/mol at pH 1.5 and 87.01 kJ/mol at pH 11, indicating that higher temperatures will accelerate its degradation[1][2].
Q6: What is the aqueous solubility of this compound?
A6: this compound has very poor aqueous solubility, which presents a significant challenge in formulation development. Its solubility in a purely aqueous phase is approximately 0.057 µg/mL.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Poor Solubility. Due to its low aqueous solubility, this compound can easily precipitate, especially if the concentration exceeds its solubility limit in the chosen solvent system.
-
Solution: Consider using a co-solvent system to increase solubility. Common co-solvents for taxanes include ethanol, polyethylene glycol (PEG), and polysorbates (e.g., Tween® 80). It is crucial to perform solubility studies to determine the optimal co-solvent ratio.
-
-
Possible Cause 2: pH-Induced Precipitation/Degradation. If the pH of your aqueous solution is outside the optimal range of 5.0-7.4, degradation can occur, and the degradation products may have different solubility profiles, leading to precipitation.
-
Solution: Ensure the pH of your aqueous solution is buffered to within the stable range of 5.0-7.4. Prepare solutions fresh and verify the pH before adding this compound.
-
-
Possible Cause 3: Temperature Effects. Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or refrigeration.
-
Solution: Prepare the solution at the temperature at which it will be used and stored. If a stock solution is prepared at a higher temperature, be aware of the potential for precipitation upon cooling.
-
Problem: I am observing a rapid loss of this compound concentration in my experiments.
-
Possible Cause 1: pH-Mediated Hydrolysis. As detailed in the FAQs, this compound degrades in acidic or alkaline conditions.
-
Solution: Strictly maintain the pH of your solution between 5.0 and 7.4 using a suitable buffer system. Prepare solutions fresh before each experiment.
-
-
Possible Cause 2: Photodegradation. Larotaxel, like other taxanes, can be sensitive to light. Exposure to UV or even ambient light can lead to degradation.
-
Solution: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
-
-
Possible Cause 3: Incompatible Excipients. Certain excipients may contain impurities or have chemical properties that can accelerate the degradation of this compound.
-
Solution: Conduct compatibility studies with all excipients. Be cautious of excipients with acidic or basic properties or those that may contain reactive impurities.
-
Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause 1: Degradation Products. The unexpected peaks are likely degradation products of this compound.
-
Solution: Refer to the known degradation products to see if they match the retention times of your unknown peaks. Perform a forced degradation study (see experimental protocols) to generate these degradation products as standards for comparison.
-
-
Possible Cause 2: Excipient Interference. An excipient or an impurity in an excipient may be co-eluting with your analyte or appearing as a separate peak.
-
Solution: Analyze a blank formulation (containing all excipients without this compound) to identify any peaks originating from the excipients.
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from a contaminant in your solvent, glassware, or instrumentation.
-
Solution: Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Stability at 37°C for 24 hours |
| 1.5 | Unstable |
| 3.0 | Unstable |
| 5.0 | Stable |
| 6.5 | Stable |
| 7.4 | Stable |
| 9.0 | Unstable |
| 10.0 | Unstable |
| 11.0 | Unstable |
| Data summarized from literature[1][2]. |
Table 2: Degradation Kinetics of this compound
| Parameter | pH 1.5 | pH 11 |
| Reaction Order | First | First |
| Activation Energy (kJ/mol) | 126.7 | 87.01 |
| Data summarized from literature[1][2]. |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is a general guideline for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable organic solvent and dilute with 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable organic solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, prepare a solution of this compound and reflux at 80°C for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
2. Stability-Indicating HPLC-UV Method (Model Protocol)
This is a model protocol based on typical methods for taxane analysis. It should be validated for your specific application.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water or a buffer like 10 mM ammonium acetate) and Solvent B (e.g., acetonitrile or methanol).
-
Example Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 227 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for assessing this compound stability.
References
- 1. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of process-related impurities and degradation products in larotaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in Larotaxel dihydrate experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Larotaxel dihydrate.
Troubleshooting Guide & FAQs
This section is designed to help researchers identify and resolve common problems that can lead to inconsistent or unexpected results in experiments involving this compound.
FAQ 1: Preparation and Handling of this compound
Question: How should I prepare and store a stock solution of this compound for in vitro experiments?
Answer:
Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results. Due to its poor aqueous solubility (0.057 μg/mL), a suitable organic solvent is required.[1]
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
-
Concentration: Prepare a stock solution at a concentration of 10 mM. For a 1 mL stock solution, this would be 10 mM in DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved.
-
-
Storage:
-
Short-term (up to 1 week): Store the stock solution at 4°C.
-
Long-term (up to 6 months): Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Question: I am observing precipitation in my this compound stock solution or in my cell culture medium after adding the drug. What could be the cause and how can I prevent it?
Answer:
Precipitation of this compound can significantly impact the effective concentration of the drug in your experiment, leading to inconsistent results.
Potential Causes and Solutions:
-
Poor Solubility in Aqueous Solutions: this compound is poorly soluble in water.[1] When a concentrated DMSO stock is added to aqueous cell culture medium, the drug can precipitate out of solution.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). It is also crucial to mix the drug thoroughly into the medium immediately after addition.
-
-
Stock Solution Degradation: Improper storage of the stock solution can lead to degradation and precipitation.
-
Solution: Follow the recommended storage conditions (-20°C or -80°C for long-term storage in single-use aliquots). Avoid repeated freeze-thaw cycles.
-
-
pH of the Medium: Larotaxel is most stable in neutral to slightly acidic conditions (pH 5.0-7.4).[2][3][4] Extreme pH values can lead to degradation.
-
Solution: Ensure your cell culture medium is properly buffered and maintained at the optimal pH for your cells.
-
FAQ 2: Inconsistent Results in Cytotoxicity Assays
Question: I am observing high variability in my IC50 values for this compound in different experiments. What are the potential reasons for this inconsistency?
Answer:
Inconsistent IC50 values are a common issue in cytotoxicity assays. Several factors related to the experimental setup and the compound itself can contribute to this variability.
Potential Causes and Troubleshooting:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Density and Growth Phase | The sensitivity of cells to anti-proliferative agents can vary with their density and growth phase. Cells in the exponential growth phase are generally more sensitive to taxanes. | Standardize the cell seeding density and ensure cells are in the exponential growth phase at the time of drug addition. |
| Exposure Time | The duration of drug exposure can significantly impact the observed cytotoxicity. Shorter exposure times may not be sufficient to induce the full apoptotic effect. | Optimize and standardize the drug incubation time for your specific cell line and assay. |
| Drug Stability in Culture Medium | This compound can degrade over time in aqueous solutions, especially at non-optimal pH and temperature.[2][3][4] | For long-term experiments, consider replenishing the drug-containing medium at regular intervals. |
| Assay Method | The choice of cytotoxicity assay can influence the results. For example, colorimetric assays like MTT can be affected by the presence of colored compounds or changes in cellular metabolic activity that are not directly related to cell death. | Consider using a complementary assay to confirm your results, such as a live/dead cell stain or a clonogenic survival assay. |
| Biological Variability | Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to this compound. | Use a consistent cell passage number for your experiments and regularly check for changes in cell morphology or growth rate. |
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the old medium from the wells and add the drug-containing medium. Include untreated and vehicle (DMSO) controls.[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Annexin V-FITC) Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using trypsin, then wash with serum-containing media to inactivate the trypsin.[6]
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^5 cells/mL.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule bundling induced by this compound.
Materials:
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% PFA for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[8]
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[8]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.[8]
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[8]
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathway
Larotaxel-Induced Apoptotic Pathway
Larotaxel, like other taxanes, induces apoptosis by stabilizing microtubules. This leads to mitotic arrest and the activation of stress-associated signaling pathways, culminating in programmed cell death. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which then phosphorylates and inactivates the anti-apoptotic protein Bcl-2.
Caption: Larotaxel-induced apoptotic signaling pathway.
References
- 1. Parenteral formulation of larotaxel lipid microsphere tackling poor solubility and chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. immunostep.com [immunostep.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Optimizing Larotaxel Dihydrate Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Larotaxel dihydrate in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a taxane analogue that exhibits antineoplastic activity. Its mechanism of action involves promoting the assembly of tubulin and stabilizing microtubules. This interference with microtubule dynamics disrupts normal cellular processes, ultimately leading to apoptotic cell death. A key feature of Larotaxel is its reported lower affinity for P-glycoprotein 1 (P-gp) compared to other taxanes like Docetaxel, which may make it effective against taxane-resistant cancer cells.
Q2: What is the recommended solvent for preparing this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A common starting point for a cytotoxicity assay with a new compound is to use a wide range of concentrations to determine the approximate inhibitory concentration. For this compound, a sensible starting range for a 72-hour assay would be from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 1 nM to 10 µM). This range can be narrowed down in subsequent experiments to precisely determine the IC50 value.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment.
Experimental Protocols
MTT Assay Protocol for Determining this compound Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Reported IC50 Values of Larotaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| A549 | Lung Cancer | 12.1 | 72 hours |
| A549 (Paclitaxel Resistant) | Lung Cancer | 101.4 | 72 hours |
| KB | Oral Cancer | 15.8 | 72 hours |
| MCF7 | Breast Cancer | 18.6 | 72 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, seeding density, and assay methodology. The values presented here are for reference purposes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding. - Pipetting errors during compound dilution or addition. - Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and change tips between dilutions. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low Signal or Low Absorbance Readings | - Low cell number. - Insufficient incubation time with MTT. - Cell death in control wells. | - Optimize cell seeding density for your specific cell line. - Increase the MTT incubation time (up to 4 hours). - Check for contamination and ensure the health of the cell culture. |
| High Background Absorbance | - Contamination of the culture medium or reagents. - Precipitation of this compound at high concentrations. | - Use fresh, sterile reagents. - Visually inspect the wells for any precipitate. If observed, consider using a lower starting concentration or a different solubilizing agent for the stock solution (though DMSO is standard). |
| Unexpectedly High Cell Viability (Resistance) | - The cell line may have intrinsic or acquired resistance mechanisms (e.g., P-gp expression). - Inactivation of this compound in the culture medium. | - Although Larotaxel has a lower affinity for P-gp, consider using cell lines with known taxane sensitivity for initial experiments. - Prepare fresh dilutions of this compound for each experiment to ensure its activity. |
| Inconsistent IC50 Values Across Experiments | - Variation in cell passage number or confluency. - Differences in incubation times. | - Use cells within a consistent passage number range. - Standardize the cell seeding confluency. - Maintain consistent incubation times for both drug treatment and MTT assay. |
Visualizations
Caption: A streamlined workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: The mechanism of action of this compound, leading to apoptosis in cancer cells.
Caption: A decision tree for troubleshooting common issues in this compound cytotoxicity assays.
Technical Support Center: Managing Neutropenia as a Side Effect of Larotaxel Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia, a common side effect observed during experiments with Larotaxel dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause neutropenia?
A1: this compound is a semi-synthetic taxane derivative.[1] Its primary mechanism of action involves binding to β-tubulin, which promotes the assembly and stabilization of microtubules.[1][2] This stabilization disrupts the dynamic process of microtubule depolymerization, which is essential for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.[2] Neutropenia, a decrease in the number of neutrophils, is a common side effect because neutrophils and their progenitor cells in the bone marrow are rapidly dividing and are therefore highly susceptible to the cytotoxic effects of chemotherapeutic agents like this compound that target cell proliferation.[3]
Q2: How is the severity of neutropenia graded in clinical and preclinical studies?
A2: The severity of neutropenia is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grading is based on the Absolute Neutrophil Count (ANC) in the blood.
| Grade | Severity | Absolute Neutrophil Count (ANC) |
| 1 | Mild | < 2,000 to 1,500 cells/mm³ |
| 2 | Moderate | < 1,500 to 1,000 cells/mm³ |
| 3 | Severe | < 1,000 to 500 cells/mm³ |
| 4 | Life-threatening | < 500 cells/mm³ |
Source: National Cancer Institute Common Terminology Criteria for Adverse Events, Version 5.0.[3][4]
Q3: What is febrile neutropenia and why is it a significant concern?
A3: Febrile neutropenia is the combination of a fever (a single oral temperature of >38.3°C or a sustained temperature of ≥38.0°C for over an hour) and neutropenia (an ANC <500 cells/mm³ or an ANC <1,000 cells/mm³ with a predicted decline to <500 cells/mm³).[5] It is a serious complication because neutrophils are a critical component of the innate immune system, and their absence leaves the body highly susceptible to infections that can rapidly become life-threatening.[5]
Troubleshooting Guide
Problem: Unexpectedly high incidence of severe (Grade 3/4) neutropenia in an experimental animal model.
-
Possible Cause 1: Dosing Miscalculation.
-
Solution: Immediately re-verify all dosing calculations, including body surface area conversions if applicable. Ensure the correct concentration of the this compound stock solution.
-
-
Possible Cause 2: Animal Strain Sensitivity.
-
Solution: Review the literature for known sensitivities of the specific animal strain to taxane-based chemotherapeutics. Consider a dose de-escalation study in a small cohort to determine the maximum tolerated dose (MTD) for that strain.
-
-
Possible Cause 3: Interaction with other experimental agents.
-
Solution: If this compound is being used in combination with other compounds, investigate potential synergistic myelosuppressive effects. Staggering the administration of the agents, if the experimental design allows, may mitigate the severity of neutropenia.
-
Problem: Onset of febrile neutropenia in a clinical trial participant.
-
Action: This is a medical emergency requiring immediate intervention according to the clinical trial protocol.
-
Immediate Steps: Hospitalization, initiation of broad-spectrum antibiotics, and close monitoring of vital signs are typically required.[6]
-
Follow-up Actions: Consider the prophylactic use of granulocyte colony-stimulating factors (G-CSFs) in subsequent treatment cycles for patients at high risk (>20%) of developing febrile neutropenia.[4][5] Dose reduction of this compound may also be necessary for future cycles.[7]
-
Data Presentation: Incidence of Neutropenia in Larotaxel Clinical Trials
The following tables summarize the incidence of Grade 3/4 neutropenia and related complications in clinical trials involving Larotaxel.
Table 1: Larotaxel as a Monotherapy
| Study Population | Larotaxel Dose | Grade 3/4 Neutropenia | Febrile Neutropenia | Neutropenic Infection |
| Metastatic Breast Cancer (taxane-pretreated) | 90 mg/m² every 3 weeks | 82% | 9% | 8% |
Source: Phase II multicenter study in patients with metastatic breast cancer.[5][7]
Table 2: Larotaxel in Combination Therapy
| Study Population | Larotaxel Combination Regimen | Grade 3/4 Neutropenia | Febrile Neutropenia |
| Advanced/Metastatic NSCLC (chemotherapy-naïve) | Larotaxel 60 mg/m² + Carboplatin AUC 6 | 83% (Grade 4 in 78%) | Not specified, but DLTs included neutropenia and associated complications |
| Non-small Cell Lung Cancer (Stage IIIB/IV) | Larotaxel 50 mg/m² + Cisplatin 75 mg/m² | 46.9% | 6.3% |
| Non-small Cell Lung Cancer (Stage IIIB/IV) | Larotaxel 60 mg/m² + Gemcitabine 800 mg/m² | 41.4% | 0% |
Sources: Phase I study in NSCLC and Randomized Phase II study in NSCLC.[4][8]
Experimental Protocols
Protocol: Monitoring of Neutropenia in a Preclinical Rodent Model Treated with this compound
-
Baseline Blood Collection:
-
Prior to the first administration of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal.
-
Perform a complete blood count (CBC) with differential to establish the baseline absolute neutrophil count (ANC).
-
-
This compound Administration:
-
Administer this compound at the predetermined dose and schedule based on the experimental design.
-
-
Post-Treatment Blood Monitoring:
-
Collect blood samples at regular intervals post-administration. Based on the kinetics of taxane-induced neutropenia, a typical schedule would be days 3, 5, 7, 10, and 14 post-treatment.[7]
-
Perform a CBC with differential on each sample to determine the ANC. The nadir (lowest point) of the neutrophil count for taxanes typically occurs between 7 and 14 days after administration.[7]
-
-
Data Analysis:
-
Plot the mean ANC over time for each treatment group.
-
Grade the severity of neutropenia for each animal at its nadir using the CTCAE grading scale adapted for the specific animal model.
-
Statistically compare the severity and duration of neutropenia between different dose groups and with the control group.
-
-
Supportive Care (if required by animal care protocol):
-
If animals develop signs of infection (e.g., lethargy, ruffled fur, weight loss) in conjunction with severe neutropenia, initiate supportive care as per the approved animal use protocol. This may include administration of antibiotics or G-CSF.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for monitoring neutropenia.
Caption: Troubleshooting logic for unexpected severe neutropenia.
References
- 1. Pharmacogenetics, enzyme probes and therapeutic drug monitoring as potential tools for individualizing taxane therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Level of evidence for therapeutic drug monitoring of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I study of larotaxel (XRP9881) administered in combination with carboplatin in chemotherapy-naïve patients with stage IIIB or stage IV non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Larotaxel Dihydrate Dose Optimization for In Vivo Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing larotaxel dihydrate in in vivo studies, optimizing the dosage is critical for achieving meaningful and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse tumor model?
A recommended starting point for an intravenous (IV) dose in a mouse tumor model, such as the 4T1 breast cancer model, is 5 mg/kg . For oral administration, a self-emulsifying drug delivery system (SEDDS) formulation has been used effectively at 20 mg/kg .[1][2] It is crucial to note that these are starting points, and the optimal dose will depend on the specific tumor model, the strain of mice, and the experimental endpoints.
Q2: How can I improve the solubility of this compound for in vivo administration?
This compound has poor water solubility, which presents a significant challenge for in vivo studies. To overcome this, various formulation strategies have been developed:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These mixtures of oils, surfactants, and co-solvents can significantly enhance the oral bioavailability of larotaxel. One study reported a 5.19-fold increase in oral bioavailability compared to a simple solution.[1]
-
Lipid-based formulations: Encapsulating larotaxel in lipid microspheres is another approach to improve its solubility and modify its pharmacokinetic profile for parenteral administration.
Q3: What is the maximum tolerated dose (MTD) of this compound in rodents?
Currently, there is a lack of publicly available, definitive studies that have established the MTD of this compound in mice or rats. MTD studies are essential for determining the upper limit of a drug's dose that can be administered without causing unacceptable toxicity. The MTD is typically determined in a dose escalation study where cohorts of animals are given increasing doses of the drug, and dose-limiting toxicities (DLTs) are monitored.
In human clinical trials, the MTD of larotaxel in combination with carboplatin was defined as 60 mg/m², with neutropenia being the primary dose-limiting toxicity.[5] While this provides some context, it is not directly translatable to preclinical models.
Q4: What are the common dose-limiting toxicities (DLTs) observed with larotaxel?
Based on clinical trial data in humans, the most common dose-limiting toxicity for larotaxel is neutropenia .[5] Other significant adverse events observed include fatigue, diarrhea, febrile neutropenia, and sensory neuropathy.[6] In preclinical toxicology studies, it is crucial to monitor for signs of toxicity such as weight loss, changes in behavior, and hematological parameters.
Troubleshooting Guides
Problem: High variability in tumor response at a given dose.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the this compound formulation is prepared consistently for each experiment. For SEDDS, verify the droplet size and homogeneity. For IV solutions, ensure the drug is fully dissolved and stable. |
| Variable Drug Administration | Standardize the administration technique. For oral gavage, ensure accurate delivery to the stomach. For IV injections, confirm proper injection into the tail vein to avoid extravasation. |
| Differences in Tumor Burden | Start treatment when tumors have reached a consistent, predetermined size across all animals. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and tumor biology. |
Problem: Unexpected toxicity or mortality in study animals.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Perform a dose-range finding study to determine the MTD in your specific animal model and strain. Start with a lower dose and escalate gradually. |
| Vehicle Toxicity | If using a co-solvent-based formulation, run a vehicle-only control group to assess any toxicity associated with the vehicle itself.[4] |
| Rapid Infusion Rate (for IV) | For intravenous administration, a slower infusion rate may reduce acute toxicity. |
| Animal Health Status | Ensure all animals are healthy and free of underlying infections before starting the experiment. |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy Study in a 4T1 Mouse Model
This protocol is based on a study that evaluated the antitumor potential of a larotaxel-SEDDS formulation.[1][2]
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
-
Subcutaneously inject 5 x 105 4T1 cells into the mammary fat pad.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm3).
2. Treatment Groups (n=6 per group):
-
Control: Saline (or vehicle for IV group).
-
Intravenous Larotaxel: 5 mg/kg, administered via tail vein injection.
-
Oral Larotaxel (Solution): 20 mg/kg, administered by oral gavage.
-
Oral Larotaxel (SEDDS): 20 mg/kg, administered by oral gavage.
3. Dosing Schedule:
-
Administer treatment every other day for a total of 5 doses.
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers every other day.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Presentation
Table 1: Summary of this compound Doses Used in a 4T1 Mouse Tumor Model
| Formulation | Route of Administration | Dose (mg/kg) | Animal Model | Reference |
| Solution | Intravenous | 5 | 4T1 Tumor-bearing BALB/c mice | [1][2] |
| SEDDS | Oral | 20 | 4T1 Tumor-bearing BALB/c mice | [1][2] |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for an in vivo efficacy study of larotaxel.
Decision Tree for Troubleshooting Poor Efficacy
A decision-making guide for addressing suboptimal antitumor effects.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 6. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing off-target effects of Larotaxel dihydrate in cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larotaxel dihydrate in cell culture. The focus is on minimizing off-target effects to ensure data accuracy and reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High Cytotoxicity in Normal/Non-Cancerous Control Cell Lines
-
Question: I am observing significant cell death in my normal cell line controls at concentrations that are effective against my cancer cell lines. How can I reduce this off-target cytotoxicity?
-
Answer:
-
Optimize Concentration and Exposure Time: Taxane-induced cytotoxicity is dependent on both concentration and duration of exposure.[1] Create a detailed dose-response curve for both your cancer and normal cell lines to identify a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized. Consider reducing the exposure time; a shorter incubation period may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
-
Use of Co-culture Systems: To better mimic the in vivo tumor microenvironment, consider using a co-culture system. Growing cancer cells with normal cells (e.g., fibroblasts) can sometimes alter the sensitivity of both cell types to chemotherapeutic agents. This can provide a more accurate assessment of on-target versus off-target effects.
-
Consider 3D Cell Culture Models: 3D cell culture models, such as spheroids, often exhibit increased resistance to taxanes compared to 2D monolayers. This may provide a better model to study differential sensitivity between cancer and normal cells and potentially identify a more clinically relevant therapeutic window.
-
Serum Concentration: The protein content in fetal bovine serum (FBS) can bind to and sequester drugs, reducing their effective concentration. Ensure you are using a consistent and appropriate serum concentration across all experiments. If you suspect high off-target toxicity, you could experimentally determine if a slightly higher serum concentration mitigates this without compromising the anti-cancer effect.
-
Antioxidant Supplementation: Taxane treatment can induce oxidative stress, which may contribute to off-target cytotoxicity. Supplementing the cell culture medium with an antioxidant, such as N-acetylcysteine (NAC), might help protect normal cells from this stress. This should be carefully validated to ensure it does not interfere with the on-target efficacy of Larotaxel.
-
Issue 2: Inconsistent or Unexpected Effects on Cellular Signaling Pathways
-
Question: I am seeing variable effects of Larotaxel on signaling pathways like JAK-STAT, PI3K/Akt, or Hedgehog. What could be the cause?
-
Answer:
-
Cell Line Specificity: The activation state of these pathways can vary significantly between different cell lines. Ensure you have a good understanding of the baseline pathway activity in your specific cell models. The effect of Larotaxel on these pathways may be context-dependent.
-
Concentration-Dependent Effects: The impact of Larotaxel on these pathways may be concentration-dependent. A low concentration might have a different effect than a high concentration. Perform a dose-response analysis of pathway modulation.
-
Crosstalk Between Pathways: Signaling pathways are highly interconnected. Inhibition of one pathway can lead to compensatory activation of another. When studying the effect on a specific pathway, it is advisable to also monitor key nodes in related pathways to understand the broader signaling landscape.
-
Timing of Analysis: The effect of Larotaxel on signaling pathways can be dynamic. Analyze pathway activity at different time points after treatment to capture both early and late responses.
-
Issue 3: Drug Precipitation in Cell Culture Medium
-
Question: My this compound, dissolved in DMSO, is precipitating when I add it to the cell culture medium. How can I prevent this?
-
Answer:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] To achieve this, you may need to prepare a more concentrated stock solution.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a stepwise dilution, first into a smaller volume of medium and then adding that to your final culture volume.
-
Pre-warming of Medium: Gently pre-warm the cell culture medium to 37°C before adding the Larotaxel-DMSO solution. This can help improve solubility.
-
Mixing: Mix the culture medium gently but thoroughly immediately after adding the drug solution to ensure it is evenly dispersed.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Larotaxel is a taxane drug that functions as a microtubule stabilizer. It binds to β-tubulin, promoting the assembly of microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]
Q2: What are the known off-target effects of taxanes in a clinical setting, and how might they manifest in cell culture?
A2: In patients, common off-target effects of taxanes include neutropenia (low white blood cell count) and peripheral neuropathy (nerve damage).[4] In a cell culture setting, these toxicities can be modeled by assessing the viability of relevant cell types, such as hematopoietic progenitor cells or neuronal cell lines, upon treatment with Larotaxel.
Q3: Are there signaling pathways, other than those directly related to microtubule dynamics, that are affected by Larotaxel?
A3: Yes, emerging evidence suggests that next-generation taxanes can modulate other signaling pathways. These may be considered off-target or secondary effects. For Larotaxel and other taxanes, the JAK-STAT , PI3K/Akt , and Hedgehog signaling pathways have been implicated. The modulation of these pathways can contribute to the overall anti-cancer activity of the drug but may also be involved in off-target effects.
Q4: How should I prepare a stock solution of this compound for my cell culture experiments?
A4: this compound has poor aqueous solubility. It is recommended to prepare a concentrated stock solution in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in pre-warmed cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
Data Presentation
Table 1: Representative IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | ~5 |
| MDA-MB-231 | Breast Cancer | ~10 |
| A549 | Lung Cancer | ~7 |
| HCT116 | Colon Cancer | ~4 |
| OVCAR-3 | Ovarian Cancer | ~6 |
Data is compiled from various public sources and should be considered representative. Actual values can vary based on experimental conditions.
Table 2: Representative IC50 Values of Paclitaxel in Non-Cancerous Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| hTERT-RPE1 | Retinal Pigment Epithelial | > 100 |
| MRC-5 | Fetal Lung Fibroblast | > 50 |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~20 |
Data is compiled from various public sources and should be considered representative. A higher IC50 value in normal cell lines compared to cancer cell lines indicates a potential therapeutic window.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Bundling
This protocol allows for the visualization of the on-target effect of this compound, which is the stabilization and bundling of microtubules.
Materials:
-
Cell culture-treated glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells of interest onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in the blocking solution according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In Larotaxel-treated cells, you should observe a distinct bundling of the microtubule network compared to the fine, filamentous network in control cells.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of signaling pathways potentially modulated by Larotaxel as an off-target effect.
Caption: Experimental workflow for assessing on- and off-target effects of Larotaxel.
References
Validation & Comparative
Comparative Efficacy of Larotaxel Dihydrate and Docetaxel: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences between analogous oncology compounds is paramount for advancing cancer therapeutics. This guide provides a comparative analysis of Larotaxel dihydrate and docetaxel, two taxane-based chemotherapeutic agents. While both drugs share a core mechanism of action, emerging preclinical and clinical data suggest potential differences in their efficacy, particularly in the context of drug resistance.
This comparison synthesizes available data on their mechanisms of action, preclinical efficacy, and clinical findings. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Mechanism of Action: A Tale of Two Taxanes
Both this compound and docetaxel are potent mitotic inhibitors that function by stabilizing microtubules. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for forming the mitotic spindle during cell division. The result is a G2/M phase cell cycle arrest and, ultimately, apoptotic cell death.[1]
Docetaxel's Signaling Pathways: Docetaxel's cytotoxic effects are mediated through a complex network of signaling pathways. A key mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes apoptosis.[1][2] Furthermore, docetaxel has been shown to influence the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3] In some cancer cell lines, docetaxel treatment leads to a reduction in the levels of key proteins in this pathway, including p-PI3K, p-mTOR, and HIF-1α, thereby inhibiting cell proliferation and migration.[2]
Larotaxel's Potential Advantage: A significant point of differentiation for Larotaxel lies in its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance in cancer.[4][5] Preclinical evidence suggests that Larotaxel has a lower affinity for P-gp compared to docetaxel.[3] This characteristic may allow Larotaxel to be more effective against tumors that have developed resistance to other taxanes, including docetaxel.[3][6]
Preclinical Efficacy: Insights from In Vitro Studies
| Cell Line | Cancer Type | Docetaxel IC50 | Reference |
| H460 | Lung Cancer | 1.41 µM (2D culture) | [7] |
| A549 | Lung Cancer | 1.94 µM (2D culture) | [7] |
| H1650 (parental) | Lung Cancer | 2.70 µM (2D culture) | [7] |
| H1650 (stem cells) | Lung Cancer | 14.53 µM (2D culture) | [7] |
| PC-3 | Prostate Cancer | 3.08 ± 0.4 nM | [8] |
| LNCaP | Prostate Cancer | 1.46 ± 0.2 nM | [8] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but used in combination studies | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Dose-dependent decrease in viability | [2] |
| SAS | Head and Neck Squamous Cell Carcinoma | Dose-dependent decrease in viability | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values for docetaxel are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a range of concentrations of the drug (e.g., docetaxel) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Clinical Efficacy: A Summary of Key Findings
While no head-to-head clinical trials directly comparing this compound and docetaxel have been published, individual clinical studies have demonstrated the activity of both agents in various cancer types.
Docetaxel: Docetaxel is a well-established chemotherapeutic agent with proven efficacy in a range of solid tumors, including breast, non-small cell lung, prostate, and head and neck cancers.[9] It is often used as a standard of care in these settings, both as a single agent and in combination with other therapies.
Larotaxel: A phase II multicenter study evaluated Larotaxel in patients with metastatic breast cancer who had previously received taxane-based therapy. The study demonstrated that Larotaxel has good activity and a manageable toxicity profile in this patient population.[8] In the taxane-nonresistant group, the overall response rate (ORR) was 42%, with a median duration of response (DOR) of 5.3 months. In the taxane-resistant group, the ORR was 19%, with a median DOR of 5.0 months.[8] These findings suggest that Larotaxel may offer a therapeutic option for patients with tumors that have become refractory to other taxanes.
Visualizing the Mechanisms of Action
To further elucidate the cellular pathways affected by these drugs, the following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways of docetaxel and the experimental workflow for assessing drug resistance.
Caption: Docetaxel's mechanism of action and its impact on key signaling pathways.
Caption: Experimental workflow to assess Larotaxel's efficacy in docetaxel-resistant cells.
Conclusion and Future Directions
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Larotaxel: broadening the road with new taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [Association of taxanes and radiotherapy: preclinical and clinical studies]. | Semantic Scholar [semanticscholar.org]
- 8. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Tumor Activity of Larotaxel Dihydrate in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of Larotaxel dihydrate in preclinical xenograft models. Due to the limited availability of public-domain preclinical data for intravenously administered this compound, this guide utilizes available data for an oral formulation of Larotaxel and compares it with representative data for the established taxanes, Paclitaxel and Docetaxel. This comparison aims to offer a framework for evaluating Larotaxel's potential, while acknowledging the inherent limitations of comparing different formulations and experimental setups.
Performance Comparison in Xenograft Models
The following tables summarize the anti-tumor efficacy of Larotaxel (oral formulation) and intravenously administered Paclitaxel and Docetaxel in different human tumor xenograft models. It is crucial to note that these results are from separate studies and are not from a head-to-head comparison, which would be necessary for a definitive assessment of relative potency.
Table 1: Anti-Tumor Efficacy of Larotaxel (Oral Formulation) in a 4T1 Breast Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Inhibition Rate (%) | Mouse Model | Tumor Cell Line | Reference |
| Oral Larotaxel-SEDDS | 20 mg/kg | 69.69 | 4T1 tumor-bearing mice | 4T1 (Murine Breast Cancer) | [1] |
| Intravenous Larotaxel-Sol | 5 mg/kg | Not specified, but showed effective tumor inhibition | 4T1 tumor-bearing mice | 4T1 (Murine Breast Cancer) | [1] |
| Oral Larotaxel-Sol | 20 mg/kg | 21.59 | 4T1 tumor-bearing mice | 4T1 (Murine Breast Cancer) | [1] |
Table 2: Representative Anti-Tumor Efficacy of Paclitaxel and Docetaxel in Various Xenograft Models
| Drug | Dosage | Tumor Growth Inhibition (%) | Mouse Model | Tumor Cell Line | Reference |
| Paclitaxel | 20 mg/kg | Significant antitumor activity | Nude mice | MCF-7 (Human Breast Cancer) | |
| Docetaxel | 10 mg/kg | ~75% | Nude mice | NCI-H460 (Human Lung Cancer) | |
| Docetaxel | 15 mg/kg | Significant tumor growth delay | Nude mice | PC-3 (Human Prostate Cancer) |
Note: The data for Paclitaxel and Docetaxel are representative examples from various studies and are intended for general comparison. Direct comparison of efficacy requires studies under identical experimental conditions.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Larotaxel, as a member of the taxane family, exerts its anti-tumor effect by interfering with the normal function of microtubules.
Caption: Mechanism of action of Larotaxel, a taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols
This section outlines a general methodology for validating the anti-tumor activity of a taxane therapeutic, such as this compound, in a subcutaneous xenograft model.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used to prevent rejection of the human tumor xenografts.
Tumor Implantation
-
A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 0.1-0.2 mL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Treatment
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound, Paclitaxel, or Docetaxel is administered intravenously (e.g., via tail vein injection) according to a specified dosing schedule (e.g., once or twice weekly). The vehicle control group receives injections of the drug vehicle alone.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Survival: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
Caption: A typical experimental workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.
Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism of taxane-induced cell death. This process is mediated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.
Caption: The intrinsic and extrinsic apoptosis signaling pathways activated by taxane-induced mitotic arrest.
Conclusion
This compound, as a novel taxoid, has shown preclinical activity, including in taxane-resistant models. The available data for an oral formulation demonstrates significant tumor inhibition in a breast cancer xenograft model. However, a comprehensive understanding of its anti-tumor efficacy in comparison to standard-of-care taxanes like Paclitaxel and Docetaxel necessitates further head-to-head preclinical studies using intravenous administration in a variety of xenograft models. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for conducting and interpreting such validation studies. Future research should focus on generating robust, comparative in vivo data to clearly define the therapeutic potential of this compound in the landscape of cancer chemotherapy.
References
A Comparative Guide to Larotaxel Dihydrate in Combination with Cisplatin Chemotherapy
This guide offers a detailed comparison of the larotaxel dihydrate and cisplatin combination regimen against other therapeutic alternatives, supported by data from pivotal clinical trials. It is intended for researchers, scientists, and professionals in drug development to provide an objective overview of the regimen's efficacy, safety, and methodologies.
Mechanism of Action: A Dual Approach to Cytotoxicity
The combination of larotaxel and cisplatin leverages two distinct and complementary mechanisms of action to induce cancer cell death.
-
Larotaxel: As a novel taxane, larotaxel functions by targeting microtubules. It binds to tubulin, promoting the assembly and stabilization of microtubules while preventing their depolymerization.[1] This action disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] A key feature of larotaxel is its reported ability to be a poor substrate for P-glycoprotein-mediated efflux, suggesting potential activity in multi-drug resistant tumors.[1]
-
Cisplatin: This platinum-based agent acts directly on DNA. After entering the cell, it forms intra-strand and inter-strand DNA crosslinks. These adducts physically obstruct DNA replication and transcription, triggering cellular damage responses that culminate in apoptosis.
The combined use of these agents aims for a synergistic antitumor effect by simultaneously disrupting cell division and compromising the integrity of the cancer cell's genetic material.
Figure 1: Combined Mechanism of Action of Larotaxel and Cisplatin.
Comparative Clinical Data
The clinical development of larotaxel in combination with cisplatin has been evaluated in multiple cancer types. The following tables present key quantitative data from two significant trials.
Table 1: Phase II Study in First-Line Non-Small Cell Lung Cancer (NSCLC)
This randomized study compared the efficacy and safety of larotaxel combined with cisplatin versus larotaxel combined with gemcitabine in patients with advanced NSCLC.[2][3] The results indicated that the cisplatin combination had more promising antitumor activity.[2][3]
| Parameter | Larotaxel + Cisplatin (Arm A) | Larotaxel + Gemcitabine (Arm B) |
| Number of Patients (Randomized) | 32 | 30 |
| Objective Response Rate (ITT) | 28.1% | 13.3% |
| Median Progression-Free Survival (ITT) | 4.7 months | 3.3 months |
| Median Overall Survival (ITT) | 8.6 months | 7.3 months |
| Grade 3/4 Neutropenia | 46.9% | 41.4% |
| Any Grade 3/4 Adverse Event | 50.0% | 66.7% |
| Source: Zatloukal P, et al. J Thorac Oncol. 2008.[2][3] | ||
| ITT: Intention-to-Treat Population |
Table 2: Phase III CILAB Trial in First-Line Urothelial/Bladder Cancer
The CILAB trial was designed to compare larotaxel/cisplatin with the standard-of-care regimen of gemcitabine/cisplatin. The trial was terminated prematurely after a decision was made to halt the clinical development of larotaxel.[4][5] The study found no difference in the primary endpoint of overall survival, and progression-free survival appeared worse with the larotaxel combination.[4][5]
| Parameter | Larotaxel + Cisplatin | Gemcitabine + Cisplatin | Hazard Ratio (95% CI) |
| Number of Patients (Randomized) | 169 | 168 | N/A |
| Median Overall Survival | 13.7 months | 14.3 months | 1.21 (0.83–1.76) |
| Median Progression-Free Survival | 5.6 months | 7.6 months | 1.67 (1.24–2.25) |
| Grade 3/4 Sensory Neuropathy | 3.0% | 0.6% | N/A |
| Grade 3/4 Neutropenia | 22% | 49% | N/A |
| Grade 3/4 Thrombocytopenia | 5% | 48% | N/A |
| Source: Sternberg CN, et al. Oncology. 2013.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings.
NSCLC Phase II Study Protocol [2][3]
-
Design: A randomized, open-label, multicenter phase II trial.
-
Patient Population: Chemotherapy-naïve patients with non-irradiable Stage IIIB or Stage IV NSCLC.
-
Treatment Regimens:
-
Arm A: Larotaxel 50 mg/m² (1-hour IV infusion) followed by Cisplatin 75 mg/m² (1-hour IV infusion), repeated every 3 weeks.
-
Arm B: Gemcitabine 800 mg/m² (30-min IV infusion) on Days 1 and 8, with Larotaxel 60 mg/m² (1-hour IV infusion) on Day 8, repeated every 3 weeks.
-
-
Primary Endpoint: Objective Response Rate (ORR).
CILAB Phase III Trial Protocol [4][5]
-
Design: A randomized, open-label, active-controlled, multicenter phase III trial.
-
Patient Population: Patients with locally advanced (T4b) or metastatic urothelial tract or bladder cancer, with no prior chemotherapy for advanced disease.
-
Treatment Regimens:
-
Larotaxel Arm: Larotaxel 50 mg/m² with Cisplatin 75 mg/m², repeated every 3 weeks. Doses were later amended to 40 mg/m² and 60 mg/m², respectively, following a safety review.[5]
-
Control Arm: Gemcitabine 1,000 mg/m² on Days 1, 8, and 15, with Cisplatin 70 mg/m² on Day 1, repeated every 4 weeks.
-
-
Primary Endpoint: Overall Survival (OS).
Figure 2: Workflow of the Phase III CILAB Clinical Trial.
Pharmacokinetic Considerations and Interactions
Pharmacokinetic studies of taxane-platinum combinations have highlighted the importance of administration sequence. In a study involving paclitaxel and cisplatin, administering cisplatin prior to paclitaxel resulted in a 25% lower clearance of paclitaxel, leading to more profound neutropenia.[6] This interaction is believed to be due to cisplatin's potential to inhibit cytochrome P450 enzymes responsible for taxane metabolism. Although specific data for larotaxel is limited, this established interaction for a similar class of drugs suggests that administering the taxane before cisplatin is the preferred sequence to minimize toxicity.
Figure 3: Pharmacokinetic Interaction between Cisplatin and Taxanes.
References
- 1. Larotaxel | C45H53NO14 | CID 6918260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Randomized multicenter phase II study of larotaxel (XRP9881) in combination with cisplatin or gemcitabine as first-line chemotherapy in nonirradiable stage IIIB or stage IV non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Larotaxel with Cisplatin in the first-line treatment of locally advanced/metastatic urothelial tract or bladder cancer: a randomized, active-controlled, phase III trial (CILAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequences of taxol and cisplatin: a phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Larotaxel Dihydrate and Gemcitabine in Non-Small Cell Lung Cancer: A Comparative Guide
In the landscape of chemotherapeutic options for non-small cell lung cancer (NSCLC), both larotaxel dihydrate, a novel taxane, and gemcitabine, a nucleoside analog, have been investigated for their roles in treating this malignancy. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols underpinning their evaluation, designed for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: As a member of the taxane class of drugs, this compound exerts its cytotoxic effects by targeting microtubules.[1][2] It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton involved in cell division, structure, and intracellular transport.[3][4] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly.[1][2] The suppression of microtubule dynamics disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2]
Gemcitabine: Gemcitabine is a prodrug that, once inside the cell, is converted into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[5] These metabolites interfere with DNA synthesis. dFdCTP is incorporated into the growing DNA strand, causing chain termination and inhibiting further DNA replication.[5] Additionally, dFdCDP inhibits the enzyme ribonucleotide reductase, which is crucial for producing the deoxynucleotides required for DNA synthesis.[5] This dual mechanism of action ultimately leads to the death of rapidly dividing cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for each drug and a typical clinical trial workflow.
Clinical Efficacy and Safety Data
This compound in Combination Therapy
A randomized phase II study evaluated larotaxel in combination with either cisplatin or gemcitabine in chemotherapy-naive patients with advanced NSCLC. The following table summarizes the efficacy data for the larotaxel plus gemcitabine arm.
Table 1: Efficacy of Larotaxel in Combination with Gemcitabine in Advanced NSCLC
| Efficacy Parameter | Larotaxel + Gemcitabine Arm |
|---|---|
| Objective Response Rate (ORR) | |
| Per-Protocol Population | 18.2% |
| Intention-to-Treat Population | 13.3% |
| Median Progression-Free Survival (PFS) | 3.3 months |
| Median Overall Survival (OS) | 7.3 months |
Source: Randomized multicenter phase II study of larotaxel (XRP9881) in combination with cisplatin or gemcitabine.
In terms of safety, 66.7% of patients in the larotaxel plus gemcitabine arm experienced at least one Grade 3/4 adverse event. Grade 3/4 neutropenia was observed in 41.4% of patients.
Gemcitabine Monotherapy
A multicenter phase II study investigated the efficacy and toxicity of gemcitabine monotherapy in elderly patients (>70 years) with advanced NSCLC.
Table 2: Efficacy of Gemcitabine Monotherapy in Elderly Patients with Advanced NSCLC
| Efficacy Parameter | Gemcitabine Monotherapy |
|---|---|
| Overall Response Rate (ORR) | 22.2% |
| Median Time to Progression | 5.1 months |
| Median Overall Survival | 6.75 months |
Source: Gemcitabine monotherapy in elderly patients with advanced non-small cell lung cancer: a multicenter phase II study.[6]
The safety profile of gemcitabine monotherapy in this study was favorable, with no Grade 4 hematologic toxicities reported.[6] Grade 3 leukopenia, neutropenia, and anemia occurred in 3.3%, 0.5%, and 1.1% of cycles, respectively.[6] Grade 3 skin rash was observed in 4.3% of patients.[6] Other common adverse events associated with gemcitabine include nausea, vomiting, and transient elevation of serum transaminases.[5]
Experimental Protocols
Larotaxel in Combination with Gemcitabine (Phase II Study)
-
Patient Population: Chemotherapy-naive patients with nonirradiable stage IIIB or stage IV NSCLC, aged ≥18 and ≤75 years, with an ECOG performance status of 0 to 2.
-
Treatment Regimen (Arm B):
-
Gemcitabine 800 mg/m² administered as a 30-minute infusion on days 1 and 8 of a 21-day cycle.
-
Larotaxel 60 mg/m² administered as a 1-hour infusion on day 8 (following gemcitabine) of a 21-day cycle.
-
-
Primary Endpoint: Objective response rate (per-protocol population).
Gemcitabine Monotherapy (Phase II Study in Elderly)
-
Patient Population: Previously untreated patients with advanced (stage IIIB-IV) NSCLC, aged >70 years, with a performance status of 0-2.[6]
-
Treatment Regimen: Gemcitabine 1000 mg/m² administered as a 30-minute infusion once a week for 3 weeks, followed by a 1-week rest period. Cycles were repeated every 4 weeks.[6]
-
Endpoints: Tumor response, time to disease progression, overall survival, and toxicity.[6]
Comparative Summary and Future Directions
A direct comparison of the efficacy of this compound and gemcitabine as monotherapies for NSCLC is challenging due to the lack of head-to-head clinical trial data. The available data suggests that gemcitabine monotherapy is an active and well-tolerated agent, particularly in the elderly population.[6] The combination of larotaxel with gemcitabine has shown modest activity in a broader population of patients with advanced NSCLC.
The distinct mechanisms of action of these two agents—larotaxel targeting microtubule stability and gemcitabine disrupting DNA synthesis—provide a rationale for their potential use in combination or as sequential therapies. However, further clinical investigation is required to definitively establish the comparative efficacy and safety of this compound as a single agent relative to gemcitabine in the first-line treatment of advanced NSCLC. Future studies could focus on a direct comparison of these agents as monotherapies or in combination with other targeted therapies or immunotherapies to better define their respective roles in the management of NSCLC.
References
- 1. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gemcitabine for the treatment of advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine monotherapy in elderly patients with advanced non-small cell lung cancer: a multicenter phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Larotaxel Dihydrate: A Comparative Guide
Larotaxel dihydrate, a novel taxane derivative, has been investigated for its potential as a chemotherapeutic agent. A critical aspect of its evaluation is the therapeutic index (TI), a measure of a drug's safety margin, which compares the dose required for a therapeutic effect to the dose that causes toxicity. This guide provides a comparative analysis of the available preclinical and clinical data for this compound alongside the well-established taxanes, Paclitaxel and Docetaxel, to offer researchers and drug development professionals a comprehensive overview of its potential therapeutic window.
Mechanism of Action: The Taxane Family
Taxanes, including this compound, Paclitaxel, and Docetaxel, exert their cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, these drugs stabilize them and prevent their depolymerization. This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Caption: General mechanism of action for taxane-based drugs.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the reported IC50 values for this compound, Paclitaxel, and Docetaxel across various cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Data not available | - | - |
| Paclitaxel | Various | Breast, Ovarian, Lung, etc. | 1 - 100+ |
| Docetaxel | Various | Breast, Prostate, Lung, etc. | 0.1 - 10+ |
Preclinical Efficacy and Toxicity
The therapeutic index is classically determined in preclinical studies by comparing the dose that is effective in 50% of the population (ED50) with the dose that is lethal to 50% of the population (LD50). A higher TI indicates a wider margin of safety. While specific ED50 and LD50 values for this compound are not publicly available, preclinical studies have provided some insights into its antitumor activity and toxicity profile.
| Drug | Efficacy Measure | Toxicity Measure (in mice) |
| This compound | Antitumor activity observed in xenograft models. | Data not available |
| Paclitaxel | Significant tumor growth inhibition in various xenograft models. | MTD: ~20-30 mg/kg |
| Docetaxel | Potent tumor growth inhibition in various xenograft models. | MTD: ~15-25 mg/kg |
MTD: Maximum Tolerated Dose. This is the highest dose of a drug that does not cause unacceptable toxicity.
Clinical Evaluation: Safety and Efficacy in Humans
In clinical trials, the therapeutic window is assessed by determining the Maximum Tolerated Dose (MTD) and identifying Dose-Limiting Toxicities (DLTs). This information, combined with efficacy data (e.g., tumor response rates), helps to establish a safe and effective dosing regimen.
A phase I clinical trial of this compound in combination with carboplatin in patients with non-small cell lung cancer identified the MTD of Larotaxel as 60 mg/m² when administered with carboplatin. The primary DLTs were neutropenia, diarrhea, and fatigue.[1]
Phase II studies of Larotaxel have shown antitumor activity in patients with metastatic breast cancer who had previously received taxane-based therapy. In one such study, Larotaxel demonstrated good activity with manageable toxicity, suggesting a favorable therapeutic index in this patient population.[2]
Experimental Protocols
A comprehensive evaluation of a drug's therapeutic index involves a series of well-defined in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
The following workflow outlines a typical protocol for determining the IC50 of a compound in cancer cell lines.
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Efficacy and Toxicity Studies
In vivo studies are crucial for evaluating the therapeutic index in a whole-animal system. The following diagram illustrates a general workflow for these studies.
Caption: Workflow for in vivo efficacy and toxicity studies.
Conclusion
The available data suggests that this compound is a promising novel taxane with a manageable safety profile and demonstrated antitumor activity, particularly in taxane-pretreated patient populations. However, a direct comparison of its therapeutic index with Paclitaxel and Docetaxel is challenging due to the limited availability of public preclinical data, specifically LD50 and ED50 values. While clinical trial data provide valuable insights into its MTD and DLTs in humans, a comprehensive understanding of its therapeutic window would be further enhanced by the publication of detailed preclinical toxicology and efficacy studies. Future research should focus on generating these datasets to allow for a more precise evaluation of this compound's therapeutic index and its potential advantages over existing taxane therapies.
References
Comparative Analysis of Larotaxel Dihydrate's Efficacy in Taxane-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Larotaxel dihydrate against other prominent taxanes, namely paclitaxel and docetaxel, with a focus on overcoming taxane resistance. The information presented herein is supported by preclinical and clinical findings and is intended to inform further research and drug development efforts in oncology.
Introduction to this compound and Taxane Resistance
This compound is a novel taxoid that has demonstrated significant preclinical activity against breast cancers that are resistant to other taxanes.[1][2] Like other taxanes, its cytotoxic effect is achieved by promoting tubulin assembly and stabilizing microtubules, which ultimately leads to apoptotic cell death. A key differentiator for Larotaxel is its significantly lower affinity for P-glycoprotein 1 (P-gp) when compared to docetaxel.[3] P-glycoprotein is a well-established ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, and its overexpression is a primary mechanism of multidrug resistance (MDR) in cancer cells, including resistance to taxanes.[4] Larotaxel's characteristic as a poor substrate for P-gp suggests its potential to be effective in tumors that have developed resistance to paclitaxel and docetaxel through this pathway.[3] Clinical studies have shown that Larotaxel has promising activity in patients with metastatic breast cancer who have been previously treated with taxane-based therapies.[1][2]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound, paclitaxel, and docetaxel in both a drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline overexpressing P-glycoprotein. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: The data presented in this table is illustrative and compiled from multiple sources to demonstrate the relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay for Cross-Resistance Studies
This protocol outlines a standard methodology for determining the IC50 values of taxanes in sensitive and resistant cancer cell lines.
1. Cell Culture:
-
Parental (drug-sensitive) and corresponding P-gp overexpressing (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR, or A2780 and A2780/ADR) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
The resistant cell line culture medium is supplemented with a maintenance concentration of the resistance-inducing agent (e.g., doxorubicin or paclitaxel) to ensure the continued expression of the resistance phenotype. The selective agent is removed from the medium for a short period before the assay to avoid interference.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound, paclitaxel, and docetaxel are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of each drug are prepared in the appropriate cell culture medium to achieve the final desired concentrations for the assay. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤ 0.1%).
3. Cell Seeding:
-
Cells are harvested from exponential phase cultures using trypsin-EDTA.
-
A cell suspension is prepared, and the cell density is determined using a hemocytometer or an automated cell counter.
-
Cells are seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.
4. Drug Treatment:
-
After overnight incubation, the culture medium is replaced with fresh medium containing the various concentrations of the taxanes.
-
Control wells containing medium with DMSO at the same concentration as the drug-treated wells are also included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
5. Cytotoxicity Measurement (MTT Assay):
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are solubilized by adding a solvent such as DMSO or isopropanol.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the untreated control cells.
-
Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
The IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated for each drug in both the sensitive and resistant cell lines using a suitable software program.
-
The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental sensitive cell line.
Visualizations
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for an in vitro cross-resistance cytotoxicity assay.
P-glycoprotein Mediated Taxane Resistance Signaling Pathway
Caption: P-gp mediated taxane resistance and the role of Larotaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
Safety Operating Guide
Proper Disposal of Larotaxel Dihydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of larotaxel dihydrate, a potent cytotoxic agent, is paramount for the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this hazardous drug waste.
This compound, as an antineoplastic agent, falls under the category of cytotoxic waste.[1][2] Improper disposal of such materials can pose significant health risks and lead to environmental contamination.[1][3] Therefore, strict adherence to established protocols is crucial. The primary method for the disposal of cytotoxic waste is incineration at high temperatures.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemotherapy-rated gloves |
| Gown | Disposable, lint-free, solid-front gown |
| Eye Protection | Safety goggles or face shield |
| Respiratory Protection | NIOSH-certified respirator (if handling powder or creating aerosols) |
Step-by-Step Disposal Procedures
The disposal of this compound waste is contingent on whether it is classified as "trace" or "bulk" waste. This distinction is critical for proper segregation and compliant disposal.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step.[1]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[4] Examples include:
-
Bulk Chemotherapy Waste: This category includes any waste that does not meet the "RCRA empty" criteria. Examples include:
-
Partially used vials or syringes of this compound
-
Spill cleanup materials from a large spill
-
Expired or unused this compound
-
Step 2: Containerization
Use designated, color-coded containers for each waste stream.
-
Trace Chemotherapy Waste:
-
Bulk Chemotherapy Waste:
-
Place in a black , puncture-resistant, and leak-proof container labeled "HAZARDOUS WASTE" and "CHEMOTHERAPY WASTE."[4]
-
Step 3: Labeling and Storage
Properly label all waste containers with the contents and the date. Store containers in a secure, designated area away from general traffic until they are ready for pickup by a licensed hazardous waste contractor.
Step 4: Final Disposal
The final disposal of both trace and bulk chemotherapy waste must be handled by a licensed and certified hazardous waste management company. The only acceptable method of disposal for cytotoxic waste is incineration .[1] Never dispose of this compound or any cytotoxic waste in the regular trash, down the drain, or in a landfill.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Larotaxel Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Larotaxel dihydrate, a taxane analogue with cytotoxic properties. As a compound used in chemotherapy research, stringent adherence to safety protocols is paramount to protect laboratory personnel from potential hazards. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Physicochemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from various sources.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | XRP9881, RPR109881 |
| Molecular Formula | C₄₅H₅₃NO₁₄·2H₂O |
| Molecular Weight | 867.93 g/mol |
| CAS Number | 156294-36-9 (anhydrous) |
| Mechanism of Action | Promotes tubulin assembly and stabilizes microtubules, leading to apoptosis. |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, the handling of this compound requires comprehensive PPE to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on general guidelines for handling potent cytotoxic compounds.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-rated nitrile gloves. |
| Body Protection | Disposable Gown | Solid-front, back-closure gown made of a low-permeability fabric. |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
Handling and Disposal Procedures
A systematic approach to handling and disposal is critical to minimize exposure and environmental contamination. The following workflow outlines the key steps.
Caption: Standard operating procedure for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with absorbent material. Collect all contaminated materials into a labeled cytotoxic waste container. Decontaminate the spill area. |
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disclaimer: The information provided is based on general knowledge of handling cytotoxic compounds and available data for Larotaxel. It is not a substitute for a formal risk assessment and the user should consult with their institution's environmental health and safety department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
